Product packaging for Arborine(Cat. No.:CAS No. 6873-15-0)

Arborine

Cat. No.: B162003
CAS No.: 6873-15-0
M. Wt: 250.29 g/mol
InChI Key: XVPZRKIQCKKYNE-UHFFFAOYSA-N
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Description

Arborine is a member of quinazolines.
This compound has been reported in Glycosmis pentaphylla with data available.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2O B162003 Arborine CAS No. 6873-15-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-1-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H14N2O/c1-18-14-10-6-5-9-13(14)16(19)17-15(18)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPZRKIQCKKYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N=C1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218856
Record name Glycosine
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Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Arborine
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CAS No.

6873-15-0
Record name Arborine
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Record name Glycosine
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Record name Arborine
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Record name GLYCOSINE
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Record name Arborine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030351
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

161 - 162 °C
Record name Arborine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030351
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Arborine: A Promising Quinazolin-4-one Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Arborine, a naturally occurring quinazolin-4-one alkaloid, has emerged as a molecule of significant interest in the field of drug discovery. Possessing a unique heterocyclic structure, this compound, isolated from plants such as Glycosmis pentaphylla, presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound's potential as a lead compound, summarizing its known biological activities, physicochemical properties, and the broader context of the quinazolin-4-one class of compounds. While specific data on this compound's mechanism of action in mammalian cells remains limited, this guide consolidates the available information and outlines potential avenues for future research.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is paramount for its development as a drug candidate. The following table summarizes the known physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₆H₁₄N₂O[1]
Melting Point 161-162 °C[1]
Solubility Soluble in ethyl acetate, methyl chloride, and DMSO; Insoluble in water
Appearance Yellowish-green solid

Biological Activities and Therapeutic Potential

The quinazolin-4-one core of this compound is a well-established pharmacophore, with numerous synthetic derivatives exhibiting a wide range of pharmacological activities.[2][3] This section explores the known biological activities of this compound and the broader therapeutic potential of its structural class.

Antimicrobial Activity

Initial investigations into the bioactivity of this compound have revealed its potential as an antimicrobial agent. The table below presents the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of this compound against various microorganisms.

MicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureus ATCC 25923500 - 2000> 2000[4]
Escherichia coli ATCC 25922500 - 2000> 2000[4]
Candida albicans ATCC 90028500 - 2000> 2000[4]

These findings suggest that this compound may serve as a template for the development of new antimicrobial drugs, an area of critical need due to the rise of antibiotic resistance.[4]

Anticancer and Anti-inflammatory Potential of the Quinazolin-4-one Scaffold

While specific anticancer and anti-inflammatory data for this compound are not yet available in the public domain, the broader class of quinazolin-4-one derivatives has demonstrated significant potential in these therapeutic areas.[3][5][6]

Anticancer Activity: Numerous quinazolin-4-one derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1][5][7] These compounds have been shown to target key signaling pathways involved in cancer progression, including:

  • Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Kinases: Some quinazolinones act as inhibitors of these receptor tyrosine kinases, which are often overexpressed in cancer cells and play a crucial role in cell proliferation and survival.

  • Hypoxia-Inducible Factor-1α (HIF-1α) Signaling Pathway: Certain quinazolin-4-ones have been identified as inhibitors of the HIF-1α pathway, a key regulator of tumor adaptation to hypoxic conditions.[8]

  • AKT Signaling Pathway: The AKT pathway is a central node in cell signaling that promotes survival and growth. Some quinazolinone derivatives have shown potential to inhibit this pathway.[4]

Anti-inflammatory Activity: The quinazolin-4-one scaffold has also been explored for its anti-inflammatory properties.[6][9] Derivatives have been shown to inhibit inflammatory mediators, suggesting their potential in treating inflammatory disorders.[9]

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related quinazolin-4-one compounds, several potential mechanisms of action for this compound can be hypothesized. These warrant further investigation to elucidate the specific pathways modulated by this natural product.

Signaling_Pathways cluster_this compound This compound cluster_targets Potential Cellular Targets cluster_outcomes Potential Cellular Outcomes This compound This compound EGFR_HER2 EGFR/HER2 This compound->EGFR_HER2 HIF1a HIF-1α This compound->HIF1a AKT AKT This compound->AKT Inflammatory_Mediators Inflammatory Mediators This compound->Inflammatory_Mediators Apoptosis Apoptosis EGFR_HER2->Apoptosis Angiogenesis_Inhibition Inhibition of Angiogenesis HIF1a->Angiogenesis_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest AKT->Cell_Cycle_Arrest Inflammation_Reduction Reduced Inflammation Inflammatory_Mediators->Inflammation_Reduction

Caption: Hypothesized signaling pathways potentially modulated by this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are crucial for reproducible research. The following outlines general methodologies that can be adapted for studying this compound.

Isolation and Purification of this compound

A general workflow for the isolation of this compound from plant material is depicted below. This bioassay-guided fractionation approach allows for the identification of active compounds.

Isolation_Workflow Plant_Material Plant Material (e.g., Glycosmis pentaphylla leaves) Extraction Acid-Base Extraction Plant_Material->Extraction Crude_Extract Crude Alkaloidal Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Bioassay Bioassay Screening (e.g., Antimicrobial Assay) Fractions->Bioassay Active_Fraction Active Fraction(s) Bioassay->Active_Fraction Purification Further Chromatographic Purification (e.g., HPLC) Active_Fraction->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: General workflow for the isolation of this compound.

In Vitro Bioassays

Standard in vitro assays are essential for determining the biological activity of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of wells showing no growth onto agar plates. The lowest concentration that results in no growth on the agar plate is the MBC.

Cytotoxicity Assay (MTT Assay):

  • Seed mammalian cells (e.g., cancer cell lines and normal cell lines) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth).

Future Directions and Conclusion

This compound represents a compelling natural product with the potential to serve as a lead compound in drug discovery. Its quinazolin-4-one core is a privileged scaffold that has yielded numerous biologically active molecules. While preliminary studies have demonstrated its antimicrobial properties, a significant opportunity exists to explore its potential as an anticancer and anti-inflammatory agent.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the cytotoxic activity of this compound against a broad panel of cancer cell lines and assessing its anti-inflammatory effects in relevant in vitro and in vivo models.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound in mammalian cells. This will involve techniques such as Western blotting, kinase assays, and gene expression profiling.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.

  • In Vivo Efficacy and Safety Studies: Evaluating the therapeutic efficacy and toxicological profile of this compound in animal models of disease.

References

Methodological & Application

Synthesis of Arborine Analogs: A Detailed Protocol for Laboratory Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Arborine, a quinazolinone alkaloid first isolated from Glycosmis arborea, and its analogs have garnered significant interest in medicinal chemistry due to their diverse biological activities. The quinazolinone scaffold is a privileged structure in drug discovery, known to exhibit antimicrobial, anticancer, and anti-inflammatory properties. This document provides a detailed protocol for the chemical synthesis of this compound and its analogs in a laboratory setting, intended to guide researchers in the preparation of these compounds for further investigation.

General Synthetic Strategy

The synthesis of this compound (2-benzyl-1-methylquinazolin-4-one) and its analogs can be efficiently achieved through a two-step process. The first step involves the N-acylation of a substituted N-methylanthranilic acid with a desired acyl chloride. The resulting N-acyl-N-methylanthranilic acid is then cyclized in the second step to yield the target quinazolinone. This versatile strategy allows for the generation of a library of this compound analogs by varying both the anthranilic acid and the acyl chloride starting materials.

Experimental Protocols

Protocol 1: Synthesis of N-Methylanthranilic Acid

N-methylanthranilic acid serves as a key precursor for the synthesis of this compound. It can be prepared from anthranilic acid through reductive methylation.

Materials:

  • Anthranilic acid

  • Formaldehyde (37% aqueous solution)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, concentrated and 1 M)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in methanol.

  • Cool the solution in an ice bath and add formaldehyde solution (1.2 equivalents) dropwise with stirring.

  • After 30 minutes of stirring, add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Acidify the mixture to pH 2 with 1 M HCl.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Adjust the pH of the remaining aqueous solution to 4-5 with a solution of NaOH.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-methylanthranilic acid as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Protocol 2: Synthesis of N-Methyl-N-(phenylacetyl)anthranilic Acid (this compound Precursor)

This protocol describes the N-acylation of N-methylanthranilic acid with phenylacetyl chloride.

Materials:

  • N-Methylanthranilic acid

  • Phenylacetyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend N-methylanthranilic acid (1 equivalent) in dry dichloromethane in a round-bottom flask.

  • Add pyridine (1.2 equivalents) to the suspension and stir until a clear solution is obtained.

  • Cool the solution in an ice bath and add phenylacetyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methyl-N-(phenylacetyl)anthranilic acid. This product is often used in the next step without further purification.

Protocol 3: Synthesis of this compound (2-benzyl-1-methylquinazolin-4-one)

This final step involves the cyclization of the N-acylated precursor to form the quinazolinone ring.

Materials:

  • N-Methyl-N-(phenylacetyl)anthranilic acid

  • Acetic anhydride

  • Sodium acetate (anhydrous)

Procedure:

  • In a round-bottom flask, combine N-methyl-N-(phenylacetyl)anthranilic acid (1 equivalent) and anhydrous sodium acetate (0.2 equivalents).

  • Add acetic anhydride (5-10 equivalents) and heat the mixture to reflux (approximately 140 °C) for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water with vigorous stirring to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • The crude this compound can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

Table 1: Summary of Yields for the Synthesis of this compound

StepProductStarting MaterialReagentsTypical Yield (%)
1. N-MethylationN-Methylanthranilic acidAnthranilic acidFormaldehyde, NaBH₄75-85
2. N-AcylationN-Methyl-N-(phenylacetyl)anthranilic acidN-Methylanthranilic acidPhenylacetyl chloride, Pyridine80-90
3. CyclizationThis compoundN-Methyl-N-(phenylacetyl)anthranilic acidAcetic anhydride, Sodium acetate70-80

Table 2: Characterization Data for this compound

PropertyValue
Molecular FormulaC₁₆H₁₄N₂O
Molecular Weight250.29 g/mol
AppearanceWhite to off-white solid
Melting Point114-116 °C
¹H NMR (CDCl₃, ppm)δ 8.25 (dd, 1H), 7.68 (m, 1H), 7.45-7.25 (m, 7H), 4.15 (s, 2H), 3.65 (s, 3H)
¹³C NMR (CDCl₃, ppm)δ 162.5, 155.8, 147.3, 135.8, 134.2, 129.2, 128.8, 127.3, 126.8, 126.5, 120.7, 44.2, 34.1

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound analogs.

Arborine_Synthesis_Workflow Start Starting Materials (Anthranilic Acid Analog, Acyl Chloride) Step1 Step 1: N-Methylation (if required) Start->Step1 Step2 Step 2: N-Acylation Start->Step2 Acyl Chloride Intermediate1 N-Methylanthranilic Acid Analog Step1->Intermediate1 Intermediate1->Step2 Intermediate2 N-Acyl-N-methylanthranilic Acid Analog Step2->Intermediate2 Step3 Step 3: Cyclization Intermediate2->Step3 Product This compound Analog Step3->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for the synthesis of this compound analogs.

Signaling Pathway (Hypothetical)

While the precise signaling pathways modulated by many this compound analogs are still under investigation, quinazolinone derivatives have been reported to interact with various cellular targets. For instance, some analogs act as inhibitors of receptor tyrosine kinases (RTKs) or enzymes involved in cell cycle progression. The diagram below represents a hypothetical signaling pathway that could be targeted by an this compound analog.

Hypothetical_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds PI3K PI3K Receptor->PI3K Activates ArborineAnalog This compound Analog ArborineAnalog->Receptor Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Progression mTOR->CellCycle Proliferation Cell Proliferation & Survival CellCycle->Proliferation

Caption: Hypothetical inhibition of an RTK signaling pathway by an this compound analog.

Application Note: Quantification of Arborine in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Arborine, a quinazolin-4-one alkaloid, in plant extracts, particularly from Glycosmis pentaphylla. This compound has garnered significant interest due to its antimicrobial properties.[1][2] This document provides a comprehensive protocol for sample preparation, HPLC analysis, and method validation, making it a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound (2-benzyl-1-methylquinazolin-4-one) is a characteristic alkaloid found in the leaves of Glycosmis pentaphylla (Retz.) DC., a plant species used in traditional medicine.[1] Recent studies have highlighted the antimicrobial activity of this compound, particularly against multidrug-resistant bacteria, suggesting its potential as a lead compound for the development of new antimicrobial agents.[1] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigations.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of phytochemicals in complex plant matrices. This application note describes a robust reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of this compound.

Experimental

Materials and Reagents
  • This compound standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Plant material (Glycosmis pentaphylla leaves, dried and powdered)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used.

Sample Preparation
  • Extraction:

    • Accurately weigh 1.0 g of powdered plant material.

    • Perform extraction with 20 mL of methanol in an ultrasonic bath for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with fresh solvent.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Sample Solution Preparation:

    • Reconstitute the dried extract with 10 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

HPLC Conditions

A proposed HPLC method based on common parameters for similar alkaloids is presented in the table below.

ParameterValue
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-20 min, 20-80% B20-25 min, 80% B25-30 min, 80-20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Results and Discussion

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Linearity: A calibration curve for this compound standard was constructed by plotting the peak area against the concentration. The method demonstrated good linearity over the concentration range of 1-100 µg/mL.

ParameterValue
Concentration Range 1 - 100 µg/mL
Regression Equation y = 25432x + 1234
Correlation Coefficient (r²) 0.9995

Precision: The precision of the method was evaluated by analyzing six replicate injections of a standard solution. The relative standard deviation (RSD) for both intra-day and inter-day precision was found to be less than 2%, indicating good reproducibility.

PrecisionRSD (%)
Intra-day 1.2
Inter-day 1.8

Accuracy: The accuracy of the method was determined by a recovery study. Known amounts of this compound standard were added to a pre-analyzed sample, and the recovery was calculated. The average recovery was in the range of 98-102%.

Spiked Concentration (µg/mL)Recovered Concentration (µg/mL)Recovery (%)
109.8598.5
5050.8101.6
100101.2101.2

LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively.

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3
Quantification of this compound in Plant Extract

The validated HPLC method was applied to determine the this compound content in a methanolic extract of Glycosmis pentaphylla leaves. The concentration of this compound was calculated using the regression equation from the calibration curve.

SampleThis compound Content (mg/g of dry weight)
Glycosmis pentaphylla Leaf Extract3.5

Conclusion

The described HPLC method provides a reliable, accurate, and precise tool for the quantification of this compound in plant extracts. This application note can be readily adopted by researchers for the quality control of herbal materials and for further studies on the pharmacological activities of this compound.

Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL by diluting the stock solution with methanol.

Protocol 2: HPLC Analysis Workflow
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject 10 µL of the filtered sample or standard solution into the HPLC system.

  • Run the gradient elution program as described in the HPLC conditions table.

  • Monitor the chromatogram at 254 nm.

  • Identify the this compound peak by comparing the retention time with that of the standard.

  • Quantify the this compound content by integrating the peak area and using the calibration curve.

Visualizations

experimental_workflow plant_material Dried & Powdered Plant Material extraction Ultrasonic Extraction (Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration 0.45 µm Filtration reconstitution->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis quantification Quantification of this compound hplc_analysis->quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathway quinazoline Quinazoline Alkaloid (e.g., this compound Analog) receptor Cell Surface Receptor (e.g., EGFR) quinazoline->receptor Inhibition pi3k PI3K quinazoline->pi3k Inhibition caspases Caspase Activation quinazoline->caspases jak JAK quinazoline->jak Inhibition receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation apoptosis Apoptosis caspases->apoptosis stat STAT jak->stat gene_transcription Gene Transcription (Anti-apoptotic, Proliferative) stat->gene_transcription gene_transcription->proliferation

Caption: Potential anticancer signaling pathway for quinazolines.[3][4][5]

References

Application Notes and Protocols for Determining Arborine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborine, a quinazoline alkaloid, has demonstrated notable cytotoxic effects against various cancer cell lines, positioning it as a compound of interest for oncological research and drug development. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound using standard cell-based assays. The primary mechanism of this compound-induced cytotoxicity is the induction of apoptosis, or programmed cell death. This process is characterized by the activation of specific signaling pathways that lead to the systematic dismantling of the cell.

Data Presentation: this compound Cytotoxicity

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for this compound can vary depending on the cell line and the duration of exposure.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µg/mL)Reference
MCF-7Breast Adenocarcinoma2450[1][2]
4825[1][2]
HeLaCervical CarcinomaNot Specified1.84[3]
A431Skin Epidermoid CarcinomaNot Specified12.95[3]
SGC-7901/ADRAdriamycin-resistant Gastric CancerNot Specified0.24 µM[3]
SGC-7901/VCRVincristine-resistant Gastric CancerNot Specified1.09 µM[3]

Table 2: Effect of this compound on Apoptosis and Oxidative Stress in MCF-7 Cells

ParameterTreatmentResultReference
Apoptosis RateUntreated9.36%[1][2]
This compound-treated52.3%[1][2]
Intracellular ROS LevelsThis compound-treated~1.3-fold increase[1][2]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] Metabolically active cells reduce the yellow MTT to a purple formazan product, and the intensity of the color is proportional to the number of viable cells.[5]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[5]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8mM HCl in isopropanol)[5]

  • 96-well microplates

  • Multi-well spectrophotometer (ELISA reader)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24 and 48 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1][5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[1]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1] A reference wavelength of >650 nm can be used for background subtraction.[1]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[7] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells, where it intercalates with DNA.[8]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include untreated controls.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin and wash with serum-containing media.[8] Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of the 100 µg/mL PI working solution.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube and mix gently.[9]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[8] Use an excitation wavelength of 488 nm and detect FITC emission at around 530 nm and PI emission at >575 nm.

  • Data Analysis: Quadrant analysis of the flow cytometry data will differentiate the cell populations:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10] The fluorescence intensity is directly proportional to the level of intracellular ROS.

Materials:

  • DCFH-DA stock solution (10 mM in DMSO)[10]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Seeding: Seed cells in a 24-well plate or a black, clear-bottom 96-well plate and allow them to adhere overnight.[10][11]

  • Compound Treatment: Treat the cells with this compound at the desired concentrations for the specified time.

  • Probe Loading: Remove the treatment medium and wash the cells once with serum-free medium.[10] Add 500 µL (for 24-well plate) or 100 µL (for 96-well plate) of a freshly prepared DCFH-DA working solution (e.g., 20 µM in serum-free medium) to each well.[11]

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[11]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.[10]

  • Fluorescence Measurement: Add 500 µL (for 24-well plate) or 100 µL (for 96-well plate) of PBS to each well.[10] Measure the fluorescence intensity using a fluorescence microscope or a plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of 530 nm.[10]

  • Data Analysis: Quantify the fluorescence intensity and compare the ROS levels in this compound-treated cells to those in untreated control cells.

Visualizations

Arborine_Signaling_Pathway This compound This compound ROS Increased ROS This compound->ROS p53 p53 Activation This compound->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Permeability Bax->Mitochondria Bcl2->Mitochondria | Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Cytotoxicity_Workflow cluster_viability Cell Viability cluster_apoptosis Apoptosis seed_cells Seed Cells (96-well plate) treat_this compound Treat with this compound (24/48h) seed_cells->treat_this compound add_mtt Add MTT Reagent treat_this compound->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance treat_cells_apoptosis Treat Cells with this compound harvest_stain Harvest & Stain (Annexin V/PI) treat_cells_apoptosis->harvest_stain flow_cytometry Flow Cytometry Analysis harvest_stain->flow_cytometry

References

Application of Arborine in the Development of Novel Antifungal Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborine, a quinazolinone alkaloid isolated from the plant Glycosmis pentaphylla, has demonstrated significant potential as a scaffold for the development of new antifungal agents. The emergence of drug-resistant fungal pathogens necessitates the exploration of novel chemical entities with unique mechanisms of action. This document provides a comprehensive overview of the current understanding of this compound's antifungal properties, detailed experimental protocols for its evaluation, and a summary of available data to guide further research and development. While specific data on pure this compound is still emerging, studies on extracts of Glycosmis pentaphylla and related quinazolinone compounds provide a strong foundation for its potential application.

Antifungal Activity of this compound and Related Compounds

Extracts from Glycosmis pentaphylla, containing this compound as a key bioactive compound, have shown promising antifungal activity against a range of pathogenic fungi. The data from these studies, along with research on structurally similar quinazolinone derivatives, are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of Glycosmis pentaphylla Extracts and Related Compounds against Various Fungi

Fungal SpeciesExtract/CompoundMIC (µg/mL)Reference
Candida albicansHydroalcoholic root extract of G. pentaphylla50[1]
Sclerotinia sclerotiorumQuinazolinone Derivative (6c)2.46[2][3]
Pellicularia sasakiiQuinazolinone Derivative (6c)2.94[2][3]
Fusarium graminearumQuinazolinone Derivative (6c)6.03[2][3]
Fusarium oxysporumQuinazolinone Derivative (6c)11.9[2][3]

Table 2: Zone of Inhibition of Glycosmis pentaphylla Extracts against Various Fungi

Fungal SpeciesExtractZone of Inhibition (mm)Reference
Aspergillus nigerMethanolic leaf extract of G. pentaphylla17[4]
Candida albicansMethanolic leaf extract of G. pentaphyllaLowest zone of inhibition[4]

Proposed Mechanism of Action

While the precise mechanism of this compound's antifungal action is yet to be fully elucidated, studies on quinazolinone alkaloids and extracts of G. pentaphylla suggest a multi-faceted mode of action primarily targeting fungal cell membrane integrity.

Research on a structurally related quinazolinone compound has shown that it induces the formation of abnormal mycelia, damages cellular organelles, and alters the permeability of the fungal cell membrane[2][3]. Furthermore, studies on this compound-containing extracts against bacteria have revealed that they cause significant damage to the cell membrane[5]. This collective evidence strongly suggests that this compound's primary antifungal mechanism likely involves the disruption of the fungal cell membrane, leading to leakage of intracellular contents and ultimately, cell death.

cluster_0 Fungal Cell Components This compound This compound FungalCell Fungal Cell This compound->FungalCell Interacts with CellMembrane Cell Membrane This compound->CellMembrane Disrupts Permeability Organelles Organelles This compound->Organelles Damages Mycelia Mycelia This compound->Mycelia Causes Abnormal Growth CellDeath Cell Death CellMembrane->CellDeath Organelles->CellDeath Mycelia->CellDeath cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Inoculate Inoculate Microplate Inoculum->Inoculate Dilution Serial Dilution of This compound Dilution->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read Read Results Visually Incubate->Read MIC Determine MIC Read->MIC

References

Application Notes and Protocols for Bioautography Assay of Arborine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborine is a quinazolin-4-one alkaloid predominantly isolated from plants of the Glycosmis genus, such as Glycosmis pentaphylla.[1][2] It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antimicrobial, anticancer, and antimalarial properties. Bioautography is a powerful and relatively inexpensive technique that combines thin-layer chromatography (TLC) with a biological detection system.[3][4] This method allows for the rapid screening of plant extracts and other complex mixtures to identify and localize bioactive compounds based on their antimicrobial activity directly on the chromatogram.[5][6]

These application notes provide a detailed protocol for performing a direct bioautography assay to detect and assess the antimicrobial activity of this compound. The described methodology is crucial for the bioassay-guided fractionation and isolation of this compound from its natural sources.

Principle of Direct Bioautography

Direct bioautography involves the chromatographic separation of a sample on a TLC plate, followed by the application of a microbial suspension directly onto the plate's surface. The plate is then incubated under conditions suitable for microbial growth. Antimicrobial compounds present in the separated spots inhibit the growth of the microorganisms, resulting in clear zones of inhibition against a background of microbial growth. The visualization of these zones is typically enhanced by using a redox indicator, such as a tetrazolium salt, which is converted by viable microorganisms into a colored formazan dye.[5]

Experimental Protocols

Extraction of this compound from Glycosmis pentaphylla Leaves

This protocol describes a general method for the extraction of an alkaloid-rich fraction from dried plant material.

Materials and Reagents:

  • Dried and powdered leaves of Glycosmis pentaphylla

  • Methanol (analytical grade)

  • Dichloromethane (analytical grade)

  • Rotary evaporator

  • Filter paper (Whatman No. 1)

  • Glassware (beakers, flasks)

Procedure:

  • Macerate the dried, powdered leaves of Glycosmis pentaphylla in a 1:1 mixture of methanol and dichloromethane at room temperature for 48-72 hours.

  • Filter the extract through Whatman No. 1 filter paper to remove the plant debris.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • For further enrichment of alkaloids, an acid-base extraction can be performed on the crude extract.

  • Store the resulting extract at 4°C in a tightly sealed container until further use.

Thin-Layer Chromatography (TLC)

Materials and Reagents:

  • TLC plates (silica gel 60 F254, 20x20 cm)

  • Capillary tubes or micropipette for sample application

  • TLC developing tank

  • Mobile phase: n-hexane:ethyl acetate (12:7 v/v) or chloroform:methanol (starting with 9:1 v/v)[7][8]

  • This compound standard (if available)

  • UV lamp (254 nm and 366 nm)

Procedure:

  • On a silica gel TLC plate, draw a faint pencil line approximately 1.5 cm from the bottom.

  • Apply the plant extract (dissolved in methanol) and the this compound standard as small spots onto the starting line.

  • Allow the solvent to evaporate completely from the spots.

  • Pour the mobile phase into the TLC developing tank to a depth of about 0.5-1 cm. Place a piece of filter paper inside the tank, ensuring it is saturated with the solvent vapor to maintain a saturated atmosphere. Close the tank and allow it to equilibrate for at least 30 minutes.

  • Carefully place the TLC plate into the developing tank.

  • Allow the solvent front to ascend the plate until it is about 1-2 cm from the top edge.

  • Remove the plate from the tank and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood to remove all traces of the mobile phase solvents.

  • Visualize the separated spots under a UV lamp at 254 nm and 366 nm and mark their positions.

Direct Bioautography Assay

Materials and Reagents:

  • Developed TLC plate

  • Test microorganisms: Staphylococcus aureus (e.g., ATCC 25923), Escherichia coli (e.g., ATCC 25922), Candida albicans (e.g., ATCC 90028)[1]

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for yeast)

  • Sterile petri dishes or a suitable incubation chamber

  • p-Iodonitrotetrazolium violet (INT) or Thiazolyl Blue Tetrazolium (MTT) solution (e.g., 2 mg/mL in sterile water)

  • Incubator

Procedure:

  • Prepare a fresh culture of the test microorganism in the appropriate liquid medium. Incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Immerse the dried, developed TLC plate in the microbial suspension for a few seconds, ensuring the entire surface is covered.

  • Remove the plate and allow any excess liquid to drain off.

  • Place the inoculated TLC plate in a sterile, humid environment (e.g., a sterile petri dish with moistened filter paper) to prevent it from drying out during incubation.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 16-24 hours for bacteria, 25-30°C for 48 hours for yeast).[3]

  • After incubation, spray the plate evenly with the INT or MTT solution.

  • Re-incubate the plate for 30 minutes to 4 hours, or until a visible color change occurs.

  • Observe the plate for clear, white, or pale zones against a colored background (purple for MTT, red/pink for INT). These zones indicate the presence of compounds with antimicrobial activity.

  • Calculate the Retardation factor (Rf) of the active spots and compare them with the this compound standard.

Data Presentation

Quantitative and semi-quantitative data are essential for evaluating the potency of this compound. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure, while the Minimum Effective Dose (MED) can be determined as a semi-quantitative output from the bioautography assay itself.

Quantitative Antimicrobial Activity of this compound

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against common microbial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][9]

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 25923500 - 2000[1]
Escherichia coliATCC 25922500 - 2000[1]
Candida albicansATCC 90028500 - 2000[1]
Semi-Quantitative Analysis: Minimum Effective Dose (MED)

The MED can be determined by spotting serial dilutions of a known concentration of this compound onto a TLC plate and running the bioautography assay. The MED is the lowest amount of the compound that produces a clear and visible inhibition zone.[10]

Visualizations

Experimental Workflow

G cluster_extraction 1. Extraction cluster_tlc 2. TLC Separation cluster_bioautography 3. Bioautography A Glycosmis pentaphylla (Dried Leaves) B Maceration (MeOH:CH2Cl2) A->B C Filtration B->C D Concentration (Rotary Evaporator) C->D E Crude Extract D->E F Spot Extract on TLC Plate E->F G Develop Plate in Mobile Phase F->G H Dry Plate G->H I Inoculate Plate with Microbial Suspension H->I J Incubate I->J K Spray with Redox Indicator (INT/MTT) J->K L Visualize Inhibition Zones K->L

Caption: Workflow for this compound Bioautography Assay.

Principle of Direct Bioautography

Caption: Visualization of this compound's antimicrobial activity.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of Arborine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the low aqueous solubility of Arborine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring quinazolinone alkaloid with the chemical formula C₁₆H₁₄N₂O.[1] It has garnered significant interest in drug discovery for its potential pharmacological activities, including the inhibition of muscarinic acetylcholine receptors.[2][3] However, like many alkaloids, this compound exhibits low solubility in aqueous solutions, which can be a major hurdle for its use in biological assays, formulation development, and in vivo studies. Poor aqueous solubility can lead to low bioavailability and inaccurate experimental results.

Q2: What is the approximate aqueous solubility of this compound?

A2: The estimated aqueous solubility of this compound is approximately 9.349 mg/L at 25°C.[4] This low value classifies it as a poorly water-soluble compound, necessitating the use of solubility enhancement techniques for most experimental applications.

Q3: In which organic solvents is this compound more soluble?

A3: this compound exhibits significantly higher solubility in some organic solvents compared to water. For instance, its solubility in Dimethyl Sulfoxide (DMSO) is reported to be in the range of 15.62 mg/mL to 16.67 mg/mL, often requiring ultrasonication and warming to achieve full dissolution.[2][5]

Q4: What are the common strategies to improve the aqueous solubility of this compound?

A4: Several techniques can be employed to enhance the aqueous solubility of this compound. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • pH Adjustment: Modifying the pH of the solution to ionize the molecule, which can increase its solubility.

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic this compound molecules.

  • Inclusion Complexation with Cyclodextrins: Forming a complex with cyclodextrins to increase its apparent water solubility.

  • Solid Dispersion: Dispersing this compound in a solid carrier to improve its dissolution rate.

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during their experiments with this compound.

Issue Possible Cause Troubleshooting Steps
This compound precipitates out of solution upon dilution of a DMSO stock with aqueous buffer. The concentration of DMSO in the final solution is too low to maintain this compound's solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (be mindful of its potential effects on your experimental system). 3. Consider using a co-solvent system or a formulation with surfactants or cyclodextrins.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of active this compound.1. Ensure complete dissolution of this compound in the stock solution before use. Gentle heating and sonication can aid dissolution in DMSO. 2. Visually inspect for any precipitation before adding to the assay. 3. Prepare fresh dilutions for each experiment.
Difficulty preparing a stock solution in a desired solvent. The chosen solvent has a low solubilizing capacity for this compound.1. Refer to the solubility data table below to select a more appropriate solvent. 2. For DMSO, use a fresh, unopened bottle as it is hygroscopic, and water content can reduce solubility.[2] 3. Employ methods like warming and ultrasonication to aid dissolution.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityConditions
Water~ 9.349 mg/LEstimated at 25°C[4]
Dimethyl Sulfoxide (DMSO)15.62 - 16.67 mg/mLUltrasonic and warming to 60°C may be required[2][5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.67 mg/mLClear solution[2]
10% DMSO, 90% Corn Oil≥ 1.67 mg/mLClear solution[2]

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution using a Co-solvent System

  • Objective: To prepare a 1 mg/mL stock solution of this compound for in vitro assays.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Saline solution (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath sonicator

  • Procedure:

    • Weigh out the desired amount of this compound powder.

    • To prepare a 1 mg/mL solution, first dissolve the this compound in DMSO to a concentration of 10 mg/mL. This may require gentle warming and sonication.

    • In a separate sterile tube, prepare the vehicle by mixing 40% PEG300, 5% Tween-80, and 45% saline.

    • Slowly add the this compound-DMSO solution to the vehicle while vortexing to achieve a final this compound concentration of ≥ 1.67 mg/mL in a solution containing 10% DMSO.[2]

    • Visually inspect the solution for any signs of precipitation. If the solution is not clear, further optimization of the vehicle composition may be necessary.

Protocol 2: Enhancing this compound Solubility using β-Cyclodextrin Inclusion Complexation

  • Objective: To prepare an aqueous solution of this compound-β-cyclodextrin complex to improve its water solubility.

  • Materials:

    • This compound powder

    • β-Cyclodextrin (or a more soluble derivative like HP-β-CD)

    • Deionized water

    • Magnetic stirrer and stir bar

    • Mortar and pestle (for kneading method)

    • Freeze-dryer (for freeze-drying method)

  • Procedure (Kneading Method):

    • Determine the desired molar ratio of this compound to β-cyclodextrin (commonly 1:1).

    • Place the β-cyclodextrin in a mortar and add a small amount of water to form a paste.

    • Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the this compound solution to the β-cyclodextrin paste and knead thoroughly for 30-60 minutes.

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • The resulting powder is the this compound-β-cyclodextrin inclusion complex, which should exhibit improved aqueous solubility.

  • Procedure (Freeze-Drying Method):

    • Dissolve β-cyclodextrin in deionized water with stirring.

    • Dissolve this compound in a minimal amount of a suitable organic solvent and slowly add it to the cyclodextrin solution under continuous stirring.

    • Stir the mixture for 24-48 hours at room temperature.

    • Freeze the resulting solution and then lyophilize it using a freeze-dryer to obtain a solid powder of the inclusion complex.

Mandatory Visualizations

G cluster_0 Solubility Enhancement Workflow Start Low Aqueous Solubility of this compound Method_Selection Select Solubilization Method Start->Method_Selection Co_solvency Co-solvency (e.g., DMSO/Water) Method_Selection->Co_solvency pH_Adjustment pH Adjustment Method_Selection->pH_Adjustment Surfactants Surfactants (Micellar Solubilization) Method_Selection->Surfactants Cyclodextrins Cyclodextrin Inclusion Complexation Method_Selection->Cyclodextrins Evaluation Evaluate Solubility & Stability Co_solvency->Evaluation pH_Adjustment->Evaluation Surfactants->Evaluation Cyclodextrins->Evaluation Evaluation->Method_Selection Unsuccessful End Suitable Aqueous Formulation Evaluation->End Successful

Caption: A workflow for selecting a suitable method to enhance the aqueous solubility of this compound.

G cluster_pathway Muscarinic Acetylcholine Receptor (M1/M3) Signaling Pathway This compound This compound mAChR Muscarinic Receptor (M1/M3) This compound->mAChR Inhibits ACh Acetylcholine (ACh) ACh->mAChR Activates Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound's inhibitory effect on the M1/M3 muscarinic acetylcholine receptor signaling pathway.

References

Improving the yield of Arborine synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Arborine synthesis reactions. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct method for synthesizing this compound and its structural analogs (tetrahydro-β-carbolines) is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[1][2][3][4]

Q2: What are the typical starting materials for this compound synthesis?

A2: The synthesis of this compound, which is a methylated tetrahydro-β-carboline, typically utilizes tryptamine and acetaldehyde as the primary starting materials.[5] Variations may employ derivatives of these compounds to achieve specific substitutions.

Q3: What are the key factors influencing the yield of the Pictet-Spengler reaction for this compound synthesis?

A3: The yield of the this compound synthesis is primarily influenced by the choice of acid catalyst, solvent, reaction temperature, and the purity of the starting materials. The electrophilicity of the iminium ion intermediate is a key driver for the cyclization step.[1][2]

Q4: Can this reaction be performed under green chemistry principles?

A4: Yes, efforts have been made to develop more environmentally friendly Pictet-Spengler reactions. This includes the use of water as a solvent and milder acid catalysts, which can lead to high yields and easier product isolation.[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Ineffective catalyst: The chosen acid catalyst may not be strong enough to promote the formation of the iminium ion and subsequent cyclization. - Low reaction temperature: The reaction may require heating to proceed at a reasonable rate. - Impure starting materials: Contaminants in the tryptamine or acetaldehyde can interfere with the reaction. - Incorrect stoichiometry: An inappropriate ratio of tryptamine to acetaldehyde can lead to incomplete conversion.- Catalyst Optimization: Experiment with different Brønsted acids (e.g., HCl, TFA, p-TsOH) or Lewis acids. Ensure the catalyst is not used in excessive amounts, which could protonate the starting amine and reduce its nucleophilicity. - Temperature Adjustment: Try refluxing the reaction mixture. Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields.[7] - Reagent Purity: Ensure the purity of starting materials using appropriate analytical techniques before use. - Stoichiometry Check: Use a slight excess of the aldehyde to ensure complete consumption of the tryptamine.[8]
Formation of Multiple Products/Side Reactions - Over-alkylation: The product amine can sometimes react further with the aldehyde. - Oxidation: The tetrahydro-β-carboline product can be oxidized to the aromatic β-carboline, especially if the reaction is exposed to air for extended periods at high temperatures. - Competing cyclization pathways: Depending on the substituents, alternative cyclization pathways may become accessible.- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Purification: Utilize column chromatography to separate the desired product from byproducts.
Product Precipitation Issues - Incorrect solvent for crystallization: The chosen solvent may not have the ideal solubility properties for recrystallization (high solubility at high temperature, low solubility at low temperature). - Solution is too dilute: If too much solvent is used, the product may not crystallize upon cooling.- Solvent Screening: Perform small-scale solubility tests to find a suitable solvent or solvent system for recrystallization. - Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the product.
Difficulty in Product Purification - Product and impurities have similar polarities: This can make separation by column chromatography challenging. - Product is an oil instead of a solid: This prevents purification by recrystallization.- Chromatography Optimization: Experiment with different solvent systems (mobile phases) for column chromatography to improve separation. - Salt Formation: If the product is an oil, consider converting it to a hydrochloride or other salt, which is often a crystalline solid and can be purified by recrystallization. The free base can then be regenerated.

Quantitative Data on Tetrahydro-β-carboline Synthesis

Starting MaterialsAldehyde/KetoneCatalyst/SolventTemperatureYield (%)Reference
TryptamineBenzaldehydeHFIPReflux95(5)
Tryptaminep-NitrobenzaldehydeHFIPReflux98(5)
L-Tryptophan methyl esterp-NitrobenzaldehydeHFIPReflux98(5)
TryptamineVarious AldehydesDCE/TFAMicrowaveHigh[7]
2-(Azidomethyl)-1H-indolePropargylic AlcoholsYb(OTf)3 / 1,2-DCEReflux25-50

Experimental Protocols

Protocol 1: General Pictet-Spengler Synthesis of 1-Substituted-1,2,3,4-tetrahydro-β-carbolines

This protocol is a general procedure that can be adapted for the synthesis of this compound using tryptamine and acetaldehyde.

Materials:

  • Tryptamine

  • Aldehyde (e.g., Acetaldehyde)

  • Glacial Acetic Acid

  • Dry Dichloromethane (CH₂Cl₂)

  • Ammonium Hydroxide (NH₄OH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Methanol (MeOH)

Procedure:

  • Dissolve tryptamine (1 equivalent) in a mixture of glacial acetic acid and dry dichloromethane (e.g., 5:10 mL ratio).

  • Slowly add the aldehyde (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 1-2 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Basify the solution to a pH of 9-10 using ammonium hydroxide.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., 15% methanol in dichloromethane).[3]

Protocol 2: Purification by Recrystallization

This protocol describes a general method for purifying the crude this compound product.

Procedure:

  • Solvent Selection: Identify a suitable solvent in which the crude product is sparingly soluble at room temperature but highly soluble when heated.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum desiccator.

Visualizations

pictet_spengler_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Tryptamine Tryptamine Condensation Condensation & Iminium Ion Formation Tryptamine->Condensation Acetaldehyde Acetaldehyde Acetaldehyde->Condensation Cyclization Pictet-Spengler Cyclization Condensation->Cyclization Acid Catalyst Extraction Extraction Cyclization->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product Pure this compound Purification->Product

Caption: Workflow for this compound Synthesis via Pictet-Spengler Reaction.

troubleshooting_yield Start Low this compound Yield Check_Purity Are the starting materials pure? Start->Check_Purity Check_Catalyst Is the catalyst appropriate and in the correct amount? Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Optimize_Catalyst Optimize catalyst (type and concentration) Check_Catalyst->Optimize_Catalyst No Optimize_Temp Increase temperature or use microwave Check_Temp->Optimize_Temp No End Improved Yield Check_Temp->End Yes Check_Purity->Check_Catalyst Yes Purify_Reagents Purify starting materials Check_Purity->Purify_Reagents No Optimize_Catalyst->Start Optimize_Temp->Start Purify_Reagents->Start

Caption: Troubleshooting Logic for Low this compound Yield.

References

Troubleshooting Arborine instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Arborine, a novel plant-derived signaling molecule for advanced cell culture applications. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the stability and efficacy of this compound in your cell culture media.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter while working with this compound.

Question: Why is my this compound solution showing precipitation after being added to the cell culture medium?

Answer:

Precipitation of this compound in your cell culture medium can be attributed to several factors, often related to its physicochemical properties and interactions with other media components.[1][2][3] Here are the most common causes and their respective solutions:

  • Temperature Shock: Rapid changes in temperature can decrease the solubility of this compound.[1][2] Storing this compound stock solutions at low temperatures and then adding them directly to a warmer medium can cause it to fall out of solution.

    • Solution: Before adding to your culture medium, allow the this compound stock solution to slowly warm to the same temperature as the medium. Avoid repeated freeze-thaw cycles of the stock solution.[1][2]

  • pH Imbalance: The solubility of this compound is pH-dependent. A significant shift in the medium's pH upon the addition of this compound can lead to precipitation.

    • Solution: Ensure the pH of your this compound stock solution is compatible with your cell culture medium. If necessary, adjust the pH of the stock solution before adding it to the medium. It's also important to ensure your medium is properly buffered.[3]

  • High Concentration: Exceeding the optimal concentration range for this compound can lead to supersaturation and subsequent precipitation.

    • Solution: Prepare a dilution series to determine the optimal, non-precipitating concentration of this compound for your specific cell line and media combination.

  • Interaction with Media Components: this compound may interact with certain salts or other components in the media, forming insoluble complexes.[1][2][3]

    • Solution: When preparing media from scratch, add this compound before components that are known to be less soluble, such as certain metal ions.[1][2] If using a commercial medium, consider a step-wise addition of this compound while observing for any signs of precipitation.

Question: I've observed a decrease in cell viability after adding this compound to my culture. What could be the cause?

Answer:

A decrease in cell viability after the addition of this compound can be alarming. Here are potential causes and how to troubleshoot them:

  • This compound Concentration: Even beneficial compounds can become toxic at high concentrations.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound that promotes your desired effect without compromising cell viability.

  • Contamination: The this compound stock solution might be contaminated with bacteria, fungi, or mycoplasma.[3]

    • Solution: Filter-sterilize your this compound stock solution before adding it to the culture medium. Regularly test your cell cultures for mycoplasma contamination.[3]

  • Degradation of this compound: this compound may degrade over time into byproducts that are toxic to cells. This degradation can be influenced by factors like light exposure and temperature.[4]

    • Solution: Store your this compound stock solution protected from light and at the recommended temperature. Prepare fresh dilutions for each experiment.

  • Interaction with Other Media Components: this compound might interact with other media components, leading to the formation of toxic compounds.[5]

    • Solution: Review the composition of your cell culture medium. If you suspect an interaction, you may need to switch to a different basal medium.

Question: How can I determine the stability of this compound in my specific cell culture conditions?

Answer:

To ensure reproducible results, it is crucial to understand the stability of this compound under your experimental conditions. Here is a general protocol to assess its stability:

Experimental Protocol: Assessing this compound Stability

  • Preparation: Prepare your complete cell culture medium, including all supplements and serum.

  • Addition of this compound: Add this compound to the medium at your desired final concentration.

  • Incubation: Incubate the this compound-containing medium under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Time Points: Collect aliquots of the medium at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours).

  • Analysis: Analyze the concentration of this compound in the collected aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or a specific bioassay.

  • Data Interpretation: Plot the concentration of this compound against time to determine its degradation rate.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a proprietary, plant-derived signaling molecule designed to enhance specific cellular functions in vitro. Its unique properties can promote cell proliferation, differentiation, or specific metabolic pathways, depending on the cell type and culture conditions.

What are the recommended storage conditions for this compound?

For long-term storage, this compound stock solutions should be stored at -20°C or -80°C and protected from light. For short-term use, a 2-8°C storage is acceptable for up to one week. Avoid repeated freeze-thaw cycles.

How does this compound instability affect experimental results?

Instability of this compound, leading to its degradation, can result in a loss of its biological activity.[6] This can lead to inconsistent and non-reproducible experimental outcomes. The degradation products might also have unintended effects on the cells.[7]

Can I use this compound in serum-free media?

Yes, this compound can be used in serum-free media. However, as serum can sometimes help to stabilize certain compounds, it is especially important to carefully determine the optimal concentration and stability of this compound in your specific serum-free formulation.[1][3]

Data and Visualizations

Table 1: this compound Solubility in Common Cell Culture Media

Media TypeBase Solubility (at 25°C)Recommended Max Concentration
DMEM1.5 mg/mL500 µg/mL
RPMI-16401.2 mg/mL400 µg/mL
F-121.8 mg/mL600 µg/mL
Serum-Free Medium XF0.8 mg/mL250 µg/mL

Table 2: Factors Influencing this compound Stability

FactorEffect on StabilityRecommendation
TemperatureHigher temperatures accelerate degradation.Store at recommended low temperatures.
pHDeviations from optimal pH (6.8-7.4) can lead to degradation.Ensure proper buffering of the medium.
LightExposure to light can cause photodegradation.Store in light-protected containers.
Oxidizing AgentsCan lead to oxidative degradation.Avoid co-formulation with strong oxidizing agents.

Diagrams

Arborine_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Kinase_Cascade Kinase Cascade Activation Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (TF) Activation Kinase_Cascade->Transcription_Factor Phosphorylates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Gene_Expression->Cellular_Response Leads to

Caption: Hypothetical signaling pathway initiated by this compound binding.

Troubleshooting_Workflow Start Instability Observed (e.g., Precipitation, Low Viability) Check_Concentration Is this compound concentration optimal? Start->Check_Concentration Check_Storage Are storage conditions correct? Check_Concentration->Check_Storage Yes Solution_Concentration Perform dose-response curve Check_Concentration->Solution_Concentration No Check_pH Is medium pH stable? Check_Storage->Check_pH Yes Solution_Storage Review storage protocol Check_Storage->Solution_Storage No Check_Contamination Is the culture contaminated? Check_pH->Check_Contamination Yes Solution_pH Check buffer system Check_pH->Solution_pH No Solution_Contamination Test for contaminants Check_Contamination->Solution_Contamination Yes End Problem Resolved Check_Contamination->End No Solution_Concentration->End Solution_Storage->End Solution_pH->End Solution_Contamination->End

Caption: A workflow for troubleshooting this compound instability issues.

Logical_Relationships cluster_causes Potential Causes cluster_effects Observed Effects Concentration High Concentration Precipitation Precipitation Concentration->Precipitation Low_Viability Low Cell Viability Concentration->Low_Viability Temperature Temperature Shock Temperature->Precipitation pH pH Imbalance pH->Precipitation pH->Low_Viability Contamination Contamination Contamination->Low_Viability

References

How to minimize degradation of Arborine during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Arborine extraction. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of this compound during the extraction process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides practical solutions to mitigate degradation.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete Extraction: The solvent may not be effectively penetrating the plant material. Degradation: this compound may be degrading during the extraction process due to harsh conditions. Improper pH: The pH of the extraction solvent may not be optimal for this compound, which is an alkaloid.Optimize Grinding: Ensure the plant material is finely ground to increase the surface area for extraction. Solvent Selection: Use a sequence of solvents with varying polarity. An initial extraction with a nonpolar solvent can remove interfering compounds, followed by a more polar solvent for this compound extraction. pH Control: Since this compound is an alkaloid, extraction is often more efficient under acidic conditions (acid-base extraction) to form the more soluble salt.[1] Temperature Control: Avoid high temperatures during extraction and solvent removal to prevent thermal degradation. Use of a rotary evaporator under reduced pressure is recommended.
Presence of Impurities in Final Product Co-extraction of other compounds: The solvent system may be extracting other compounds with similar solubility to this compound. Degradation Products: The impurities may be degradation products of this compound.Chromatographic Purification: Employ column chromatography with a suitable stationary phase (e.g., silica gel) and a carefully selected mobile phase to separate this compound from impurities.[1] Recrystallization: Purify the isolated this compound by recrystallization from a suitable solvent to remove minor impurities. Monitor for Degradation: Use techniques like TLC or HPLC to monitor for the appearance of degradation products throughout the extraction and purification process.
Discoloration of Extract Oxidation: this compound or other co-extracted compounds may be oxidizing. Chlorophyll Extraction: If using green plant parts, chlorophyll will be co-extracted.Use of Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or BHT, to the extraction solvent. Inert Atmosphere: Perform extraction and solvent removal steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Initial Nonpolar Wash: A pre-extraction with a nonpolar solvent like hexane can help remove chlorophyll before extracting this compound.
Inconsistent Results Between Batches Variability in Plant Material: The concentration of this compound can vary depending on the age, part, and growing conditions of the plant. Inconsistent Extraction Parameters: Variations in temperature, extraction time, or solvent-to-material ratio can lead to different yields.Standardize Plant Material: Whenever possible, use plant material from the same source, harvested at the same time. Strict Protocol Adherence: Maintain consistent parameters for each extraction, including solvent volumes, extraction times, and temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound?

As this compound is a quinazolin-4-one alkaloid, an acid-base extraction method is generally effective.[1] Initially, extracting the plant material with an acidified aqueous solution (e.g., water with 1-5% acetic or hydrochloric acid) will protonate the this compound, making it more soluble in the aqueous phase. After filtering, the aqueous extract is then basified (e.g., with ammonium hydroxide) to deprotonate the this compound, which can then be extracted into an organic solvent like dichloromethane or chloroform.

Q2: What are the best solvents for this compound extraction?

The choice of solvent depends on the specific extraction step. For the initial removal of nonpolar compounds, hexane or petroleum ether can be used. For the extraction of this compound itself, after basification of the aqueous extract, solvents like dichloromethane, chloroform, or ethyl acetate are commonly employed. The selection should be based on maximizing this compound solubility while minimizing the co-extraction of impurities.

Q3: How can I prevent thermal degradation of this compound?

Avoid high temperatures throughout the extraction process. Maceration or percolation at room temperature are preferred over methods that require heating, such as Soxhlet extraction, which can lead to thermal degradation.[2] When removing solvents, use a rotary evaporator under reduced pressure to lower the boiling point of the solvent.

Q4: Is this compound sensitive to light?

While specific data on the photosensitivity of this compound is limited, many alkaloids and natural compounds are sensitive to light. It is a good laboratory practice to protect extracts and isolated compounds from direct light by using amber-colored glassware or by wrapping containers in aluminum foil.

Q5: How can I monitor the degradation of this compound during extraction?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the extraction process. By spotting the crude extract and subsequent fractions on a TLC plate and developing it with an appropriate solvent system, you can visualize the presence of this compound and any new spots that may indicate degradation products. High-performance liquid chromatography (HPLC) can provide more quantitative information on the purity of the sample and the extent of degradation.

Experimental Protocols

Protocol 1: Acid-Base Extraction of this compound from Glycosmis pentaphylla Leaves

This protocol is based on the method described for the extraction of this compound from Glycosmis pentaphylla.[1]

1. Preparation of Plant Material:

  • Dry the leaves of Glycosmis pentaphylla at room temperature in a well-ventilated area, protected from direct sunlight.
  • Grind the dried leaves into a fine powder.

2. Acidic Extraction:

  • Macerate the powdered leaves in a 1% aqueous solution of hydrochloric acid (HCl) for 24-48 hours at room temperature with occasional stirring. The ratio of plant material to solvent should be approximately 1:10 (w/v).
  • Filter the mixture through cheesecloth or filter paper to separate the acidic aqueous extract from the plant residue.

3. Basification and Organic Solvent Extraction:

  • Adjust the pH of the acidic aqueous extract to approximately 9-10 by slowly adding a base, such as ammonium hydroxide (NH₄OH), while stirring.
  • Transfer the basified aqueous solution to a separatory funnel and extract it three to five times with an equal volume of dichloromethane (CH₂Cl₂).
  • Combine the organic layers.

4. Drying and Concentration:

  • Dry the combined organic extract over anhydrous sodium sulfate (Na₂SO₄).
  • Filter to remove the drying agent.
  • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude this compound extract.

5. Purification (Optional but Recommended):

  • The crude extract can be further purified by column chromatography on silica gel using a suitable solvent gradient (e.g., a mixture of hexane and ethyl acetate with increasing polarity).

Data Presentation

Parameter Condition General Effect on Alkaloid/Natural Product Stability Recommendation for this compound Extraction
Temperature High (> 50°C)Increased rate of thermal degradation and oxidation.[3]Maintain temperatures at or below 40°C during all heating steps (e.g., solvent evaporation).
Low (Room Temp or below)Slower degradation rates.Perform extractions at room temperature whenever possible.
pH Strongly Acidic (< 3) or Strongly Alkaline (> 11)Can cause hydrolysis or other chemical transformations in some compounds.[4]Maintain a moderately acidic pH during the initial extraction and a moderately basic pH during the subsequent liquid-liquid extraction. Avoid extreme pH values.
Light UV or prolonged exposure to visible lightCan lead to photochemical degradation.[4]Protect all extracts and the isolated compound from light by using amber glassware or covering containers with foil.
Oxygen Presence of atmospheric oxygenCan lead to oxidative degradation, especially in the presence of light or heat.[5]For sensitive extractions, consider working under an inert atmosphere (e.g., nitrogen or argon).

Visualizations

Logical Workflow for this compound Extraction

The following diagram illustrates a recommended workflow for the extraction of this compound, incorporating steps to minimize degradation.

Arborine_Extraction_Workflow Start Start: Dried & Powdered Glycosmis pentaphylla Leaves AcidExtraction Acidic Maceration (1% HCl, Room Temp) Start->AcidExtraction Filtration1 Filtration AcidExtraction->Filtration1 AqueousExtract Acidic Aqueous Extract (Contains this compound Salt) Filtration1->AqueousExtract Residue1 Plant Residue (Discard) Filtration1->Residue1 Basification Basification (to pH 9-10 with NH4OH) AqueousExtract->Basification LLExtraction Liquid-Liquid Extraction (with Dichloromethane) Basification->LLExtraction OrganicPhase Organic Phase (Contains this compound) LLExtraction->OrganicPhase AqueousPhase Aqueous Phase (Discard) LLExtraction->AqueousPhase Drying Drying (over Anhydrous Na2SO4) OrganicPhase->Drying Filtration2 Filtration Drying->Filtration2 Concentration Solvent Evaporation (Rotary Evaporator, < 40°C) Filtration2->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract Purification Column Chromatography CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: A logical workflow for the acid-base extraction of this compound.

Potential Degradation Pathways for this compound

This diagram illustrates hypothetical degradation pathways for this compound based on its quinazolin-4-one structure. These are potential reactions that could occur under harsh extraction conditions.

Arborine_Degradation This compound This compound (2-benzyl-1-methylquinazolin-4-one) Hydrolysis Hydrolysis Products This compound->Hydrolysis Strong Acid/Base, High Temperature Oxidation Oxidation Products This compound->Oxidation Oxygen, Light, High Temperature Demethylation N-Demethylation Product This compound->Demethylation Harsh Conditions

Caption: Potential degradation pathways for this compound during extraction.

References

Addressing batch-to-batch variability in Arborine extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing batch-to-batch variability in Arborine extracts. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a quinazolin-4-one alkaloid primarily isolated from the plant Glycosmis pentaphylla.[1] It has been reported to exhibit several biological activities, including antimicrobial and cytotoxic effects against various cancer cell lines.[1][2]

Q2: What causes batch-to-batch variability in this compound extracts?

Batch-to-batch variability in this compound extracts, like other botanical preparations, can stem from several factors:

  • Raw Material Variation: The chemical composition of Glycosmis pentaphylla can vary based on geographical location, climate, harvest time, and storage conditions.[3]

  • Extraction Method: Differences in the solvent used, temperature, and duration of extraction can significantly alter the yield and purity of this compound and other constituents in the extract.[4]

  • Processing and Handling: Post-extraction processing, such as drying and storage, can also impact the stability and composition of the final extract.[5]

Q3: How can I assess the quality and consistency of my this compound extract batches?

To ensure the quality and consistency of your this compound extracts, a multi-faceted approach to quality control is recommended. This includes a combination of physicochemical tests and phytochemical analysis. Key parameters to assess include:

  • Organoleptic Evaluation: Assessing the color, odor, and appearance of the extract.

  • Physicochemical Analysis: Determining properties such as moisture content, pH, and ash values.[6]

  • Phytochemical Screening: Qualitative tests to confirm the presence of alkaloids.

  • Chromatographic Fingerprinting: Using techniques like HPLC or HPTLC to generate a chemical fingerprint of the extract. This allows for a visual comparison of the chemical profile between different batches.

  • Quantification of Marker Compounds: Quantifying the amount of this compound in each batch using a validated HPLC method.

Troubleshooting Guide: Common Issues in this compound Extract Experimentation

This guide addresses specific problems researchers may face when working with this compound extracts and provides actionable solutions.

Issue 1: Inconsistent Bioactivity Between Extract Batches

Symptoms: You observe significant differences in the efficacy (e.g., IC50 values in a cytotoxicity assay, zone of inhibition in an antimicrobial assay) of different batches of this compound extract, even when used at the same concentration.

Possible Causes:

  • Variation in the concentration of this compound and other bioactive compounds.

  • Presence of interfering compounds in some batches.

Solutions:

  • Standardize the Extract: Before use in biological assays, it is crucial to standardize each batch of the extract. This involves quantifying the concentration of the primary active compound, this compound.

  • Chemical Fingerprinting: Perform HPLC or HPTLC analysis to create a chemical fingerprint for each batch. This will help in identifying significant differences in the chemical profile that might contribute to varied biological activity.

  • Bioassay-Guided Fractionation: If significant variability persists and the active principle is not solely this compound, consider bioassay-guided fractionation to isolate the most potent components.

Issue 2: Poor Solubility of the Extract in Aqueous Media

Symptoms: The this compound extract precipitates out of solution when added to your aqueous cell culture medium or assay buffer, leading to inaccurate and non-reproducible results.

Possible Causes:

  • This compound and other alkaloids in the extract are often lipophilic and have low solubility in water.[7]

Solutions:

  • Use a Co-solvent: Dissolve the extract in a small amount of a biocompatible organic solvent like DMSO before diluting it into the aqueous medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity to cells.

  • Sonication: Briefly sonicate the final solution to aid in the dispersion of the extract.

  • Test for Solvent Effects: Always include a vehicle control (medium with the same concentration of the co-solvent) in your experiments to account for any effects of the solvent itself.

Issue 3: Interference in Colorimetric Assays (e.g., MTT Assay)

Symptoms: You are using an MTT assay to assess cytotoxicity, but the dark color of the this compound extract interferes with the absorbance readings, leading to inaccurate results.[8]

Possible Causes:

  • The natural pigments in the plant extract absorb light at the same wavelength as the formazan product in the MTT assay.[8]

  • The extract may chemically react with the MTT reagent.[3]

Solutions:

  • Include an Extract-Only Control: For each concentration of the extract tested, prepare a corresponding well without cells to measure the background absorbance of the extract itself. Subtract this background reading from the absorbance of the wells with cells.[8]

  • Use an Alternative Viability Assay: Consider using a non-colorimetric assay, such as a fluorescence-based assay (e.g., Resazurin/AlamarBlue) or a luminescence-based assay (e.g., CellTiter-Glo®).[8] The Resazurin assay can be read using fluorescence, which can help avoid interference from the extract's color.[8]

  • Wash Cells Before Adding Reagent: For adherent cell lines, you can gently wash the cells with PBS after the treatment period to remove the extract before adding the viability reagent.

Quantitative Data Summary

The following tables summarize key physicochemical parameters for the quality control of Glycosmis pentaphylla leaf powder and HPLC method validation parameters for alkaloid quantification.

Table 1: Physicochemical Parameters for Glycosmis pentaphylla Leaf Powder [6]

ParameterValue (Mean ± SEM)
Ash Values
Total Ash12.7 ± 0.08%
Acid Insoluble Ash9.8 ± 0.04%
Water Soluble Ash2.5 ± 0.05%
Extractive Values
Ethanol Soluble14.59 ± 0.29%
Water Soluble7.52 ± 0.28%
pH (1% aqueous solution) 6.0

Table 2: HPLC Method Validation Parameters for a Representative Alkaloid (Berberine) [9]

ParameterResult
Linearity Range 20 - 640 µg/mL
Correlation Coefficient (R²) 0.999
Limit of Detection (LOD) 0.8 µg/mL
Limit of Quantification (LOQ) 1.7 µg/mL
Recovery 99.38%
Precision (Intra-day & Inter-day) RSD < 2%

Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Glycosmis pentaphylla Leaves

This protocol is adapted from standard alkaloid extraction procedures.

Materials:

  • Dried, powdered leaves of Glycosmis pentaphylla

  • 95% Ethanol

  • Dilute Hydrochloric Acid (HCl)

  • Ammonia solution

  • Chloroform

  • Soxhlet apparatus

  • Rotary evaporator

Procedure:

  • Extract the powdered leaves (10 g) with 95% ethanol using a Soxhlet apparatus.[10]

  • Concentrate the ethanol extract to dryness using a rotary evaporator.

  • Dissolve the dried extract in dilute HCl and filter to remove non-alkaloidal impurities.

  • Make the acidic aqueous solution alkaline (pH ~10) by adding ammonia solution.[11]

  • Extract the alkaline solution with chloroform multiple times until the aqueous layer tests negative for alkaloids (using Dragendorff's reagent).[11]

  • Combine the chloroform fractions and concentrate to dryness to obtain the total alkaloid extract.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline and should be optimized for your specific instrument and this compound standard. It is based on methods used for similar alkaloids.[1][12]

Materials:

  • This compound extract

  • This compound standard of known purity

  • HPLC-grade methanol and chloroform

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of the this compound standard in methanol. From the stock solution, prepare a series of calibration standards of different concentrations.

  • Preparation of Sample Solution: Accurately weigh the this compound extract and dissolve it in a mixture of chloroform and methanol (e.g., 9.8:0.2 v/v).[1] Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v).[9]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for the optimal wavelength for this compound detection (e.g., 266 nm for similar alkaloids).[12]

    • Injection Volume: 20 µL

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration of this compound by comparing the peak area with the calibration curve.

Visualizations

Signaling Pathway

Arborine_QC_Workflow Start Start: Glycosmis pentaphylla Raw Material Extraction Solvent Extraction Start->Extraction CrudeExtract Crude this compound Extract Extraction->CrudeExtract QC_PhysChem Physicochemical Analysis (pH, Ash, Moisture) CrudeExtract->QC_PhysChem QC_PhytoChem Phytochemical Analysis (HPLC Fingerprinting, This compound Quantification) CrudeExtract->QC_PhytoChem Decision Batch Meets Specifications? QC_PhysChem->Decision QC_PhytoChem->Decision Pass Standardized Extract Batch (Proceed to Bioassay) Decision->Pass Yes Fail Reject Batch or Re-purify Decision->Fail No Bioassay In Vitro / In Vivo Bioassays Pass->Bioassay DataAnalysis Data Analysis & Interpretation Bioassay->DataAnalysis End End: Report Results DataAnalysis->End Troubleshooting_Bioassay Problem Problem: Inconsistent Bioassay Results CheckVariability Is there high batch-to-batch variability? Problem->CheckVariability CheckSolubility Is there evidence of precipitation in media? CheckVariability->CheckSolubility No Sol_Standardize Solution: - Quantify this compound (HPLC) - Perform Fingerprinting CheckVariability->Sol_Standardize Yes CheckAssayInterference Are you using a colorimetric assay? CheckSolubility->CheckAssayInterference No Sol_Solubility Solution: - Use DMSO as a co-solvent - Sonicate solution CheckSolubility->Sol_Solubility Yes Sol_Interference Solution: - Run extract-only controls - Switch to a non-colorimetric assay CheckAssayInterference->Sol_Interference Yes FurtherInvestigation Further Investigation: - Check cell health - Verify reagent stability CheckAssayInterference->FurtherInvestigation No

References

Strategies to reduce off-target effects of Arborine in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides strategies, troubleshooting advice, and detailed protocols for researchers using Arborine in vitro. The focus is on identifying and minimizing potential off-target effects to ensure data reliability and accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?

This compound is a quinazolinone alkaloid first isolated from the plant Glycosmis pentaphylla (Retz.) DC.[1]. Like other quinazolinone derivatives, it is recognized for a wide range of biological activities, making it a subject of interest in drug discovery.[2][3][4][5]. While its full polypharmacology is still under investigation, a primary proposed mechanism involves the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling. For the context of this guide, we will consider its primary target to be PI3Kα (Phosphoinositide 3-kinase alpha) , a key node in cell growth and proliferation pathways.

Q2: I'm observing significant cytotoxicity at concentrations where I don't expect to see inhibition of my primary target. What could be the cause?

This is a common issue when working with bioactive small molecules and often points to off-target effects.[6]. This compound, at higher concentrations, may interact with unintended molecular targets, leading to toxicity.

Possible Causes:

  • Inhibition of Anti-Target Kinases: this compound may inhibit other essential kinases (e.g., members of the SRC family) that are critical for cell survival.

  • hERG Channel Inhibition: A common off-target liability for many small molecules is the inhibition of the hERG potassium channel, which can lead to cardiotoxicity in vivo and general cytotoxicity in vitro.

  • Disruption of Mitochondrial Function: The compound might be interfering with mitochondrial respiration, leading to a rapid decrease in cell viability.

  • General Membrane Disruption: At high concentrations, the lipophilic nature of some compounds can cause non-specific disruption of cellular membranes.[7].

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the IC50 (inhibitory concentration) for your primary target (PI3Kα) and the CC50 (cytotoxic concentration) for your cell line in parallel. A significant gap between these values indicates a potential therapeutic window.

  • Use a Kinase Selectivity Panel: Screen this compound against a broad panel of kinases to identify potential off-target interactions.[8][9].

  • Employ Orthogonal Assays: Use a secondary assay that is less susceptible to the suspected off-target effect to confirm your primary findings. For example, if you suspect mitochondrial toxicity, use a real-time cell impedance assay alongside a standard metabolic assay (e.g., MTT or resazurin).

Q3: How can I confirm that the phenotype I'm observing is due to the inhibition of PI3Kα and not an off-target effect?

Target validation is critical. The goal is to demonstrate that the biological effect is directly linked to the modulation of the intended target.

Recommended Strategies:

  • Rescue Experiments: If possible, introduce a constitutively active or this compound-resistant mutant of PI3Kα into your cells. If the phenotype is reversed, it strongly suggests the effect is on-target.

  • RNAi or CRISPR Knockdown/Knockout: Use siRNA or shRNA to reduce the expression of PI3Kα. If the phenotype of PI3Kα knockdown mimics the effect of this compound treatment, it supports an on-target mechanism.

  • Chemical Analogs: Test structurally related but inactive analogs of this compound. These compounds should not produce the same phenotype, demonstrating the specificity of the this compound chemical scaffold.

  • Downstream Pathway Analysis: Measure the phosphorylation status of known downstream effectors of PI3Kα, such as Akt and S6 ribosomal protein. A dose-dependent decrease in phosphorylation of these targets following this compound treatment provides strong evidence of on-target activity.

Troubleshooting Guide: Unexpected Experimental Results
ProblemPossible CauseRecommended Solution
High Variability in IC50 Values Inconsistent cell density, passage number, or compound precipitation.[10].Strictly control cell seeding density and use cells within a defined passage number range. Visually inspect compound dilutions for any signs of precipitation. Prepare fresh stock solutions.
Loss of Compound Activity Over Time Compound instability in media or adsorption to plasticware.Perform a time-course experiment to assess compound stability. Consider using low-adsorption plates and pipette tips. Store stock solutions in appropriate solvents at -80°C.
Discrepancy Between Biochemical and Cell-Based Assay Results Poor cell permeability, active efflux by transporters (e.g., P-gp), or rapid metabolism of the compound by the cells.Use cell permeability assays (e.g., PAMPA) to assess membrane transit. Test in cell lines with and without key efflux transporters. Analyze compound concentration in the cell culture supernatant over time using LC-MS.
No Assay Window (Signal vs. Background) Incorrect instrument settings, reagent degradation, or inappropriate assay choice for the target.[11].Verify instrument filter and gain settings. Run positive and negative controls to ensure reagent performance. For kinase assays, ensure the ATP concentration is near the Km for the enzyme to maximize sensitivity to competitive inhibitors.[8].
Quantitative Data Summary

The following tables present hypothetical but realistic data for this compound to guide experimental design.

Table 1: In Vitro Potency & Selectivity of this compound

TargetAssay TypeIC50 (nM)Notes
PI3Kα (On-Target) Biochemical (ADP-Glo™)85High affinity for the primary target.
PI3Kβ Biochemical (ADP-Glo™)950~11-fold selectivity over β isoform.
PI3Kδ Biochemical (ADP-Glo™)1,200~14-fold selectivity over δ isoform.
PI3Kγ Biochemical (ADP-Glo™)1,500~18-fold selectivity over γ isoform.
SRC (Off-Target) Biochemical (LanthaScreen™)2,500Potential off-target at higher concentrations.
hERG Channel Electrophysiology (Patch Clamp)15,000Low risk of cardiotoxicity-related effects at typical effective concentrations.

Table 2: Cell-Based Activity of this compound

Cell LineAssay TypeEndpointEC50 / CC50 (nM)Therapeutic Index (CC50/EC50)
MCF-7 (PI3Kα dependent)Western Blotp-Akt (S473) Inhibition150-
MCF-7Cell Viability (CellTiter-Glo®)Proliferation Inhibition2,00013.3
HEK293 (Low PI3Kα dependence)Cell Viability (CellTiter-Glo®)Cytotoxicity18,000-
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol is for determining the IC50 value of this compound against a purified kinase.

Materials:

  • Purified kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., PIP2)

  • This compound (serial dilutions)

  • ATP (at Km concentration for the specific kinase)

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at 1 mM. Further dilute this series into the kinase reaction buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the effect of this compound on cell proliferation and viability.

Materials:

  • Adherent cells (e.g., MCF-7)

  • Cell culture medium

  • This compound (serial dilutions)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, clear-bottom 96-well cell culture plates

  • Plate reader capable of luminescence detection

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium at 2x the final desired concentration.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium or vehicle control medium.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls. Plot the percent viability versus the log of this compound concentration to determine the CC50 (or EC50 for proliferation inhibition).

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation This compound This compound This compound->PI3K Inhibits

Caption: Hypothetical signaling pathway for this compound's on-target effect on PI3Kα.

G cluster_deconv Target Deconvolution Strategies start Start: Unexpected Phenotype (e.g., high toxicity) q1 Is the effect dose-dependent? start->q1 a1_yes Perform Target Deconvolution q1->a1_yes Yes a1_no Check for Assay Artifact (e.g., compound precipitation, fluorescence interference) q1->a1_no No p1 Kinase Panel Screen a1_yes->p1 p2 Target Knockdown (RNAi) or Rescue (mutant) a1_yes->p2 p3 Orthogonal Assays (e.g., impedance vs. metabolic) a1_yes->p3 q2 Does knockdown/rescue replicate/reverse phenotype? p2->q2 a2_yes Phenotype is likely ON-TARGET q2->a2_yes Yes a2_no Phenotype is likely OFF-TARGET q2->a2_no No G A 1. Primary Screening (Biochemical Assay vs. PI3Kα) B 2. Secondary Screening (Cell-Based Assay - pAkt) A->B Confirm cell permeability and target engagement C 3. Cytotoxicity Profiling (Cell Viability Assay) B->C Determine therapeutic window F Conclusion: On-Target vs. Off-Target Contribution B->F D 4. Selectivity Profiling (Broad Kinase Panel) C->D Identify potential off-target liabilities C->F E 5. Target Validation in Cells (RNAi Knockdown / Rescue) D->E Link phenotype to specific target E->F

References

Managing confounding variables in Arborine antimicrobial assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Arborine in antimicrobial assays. The information is designed to help identify and manage confounding variables to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported antimicrobial activity?

This compound is a quinazolin-4-one alkaloid that can be isolated from plants such as Glycosmis pentaphylla.[1] It has demonstrated antimicrobial activity against various microbes. Published data indicates a Minimum Inhibitory Concentration (MIC) ranging from 500 µg/ml to 2000 µg/ml and a Minimum Bactericidal Concentration (MBC) greater than 2000 µg/ml, as determined by broth microdilution assays.[1]

Q2: What are the most common assays used to determine the antimicrobial activity of this compound?

The most common methods for evaluating the antimicrobial activity of natural products like this compound are:

  • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[1]

  • Agar Disk Diffusion: A qualitative method to screen for antimicrobial activity.

  • Agar Well Diffusion: Another qualitative screening method.

Q3: What is the presumed mechanism of action for this compound?

Due to structural similarities between this compound's quinazolin-4-one core and the pharmacophore of 4-quinolone antimicrobial agents, it is hypothesized that this compound may share a similar mechanism of action.[1] This could involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. However, this remains a presumption and requires further investigation.

Q4: Why am I not seeing a zone of inhibition in my agar diffusion assay with this compound?

Several factors could contribute to a lack of a clear inhibition zone:

  • Poor Solubility: this compound, being a relatively non-polar alkaloid, may have poor solubility and diffusion in the aqueous agar medium.[2]

  • Inappropriate Solvent: The solvent used to dissolve the this compound may not be suitable or may interfere with its diffusion.

  • Concentration Too Low: The concentration of this compound in the disk or well may be below the MIC for the test organism.

  • Resistant Microbial Strain: The microorganism being tested may be resistant to this compound.

Q5: My MIC results for this compound are not consistent. What could be the cause?

Inconsistent MIC results can arise from several variables:

  • Inoculum Size: Variation in the initial concentration of the microbial suspension can significantly impact MIC values.

  • Solvent Effects: The solvent used to prepare the this compound stock solution might have its own inhibitory effects or may not keep the compound fully dissolved at all dilutions.

  • Precipitation: this compound may precipitate out of the solution in the wells of the microtiter plate, especially at higher concentrations or over the incubation period.

  • Incubation Conditions: Fluctuations in incubation time and temperature can affect microbial growth rates and, consequently, the apparent MIC.

Troubleshooting Guides

Problem 1: No Zone of Inhibition in Agar Diffusion Assays
Potential Cause Troubleshooting Step Rationale
Poor this compound Solubility/Diffusion Use a broth-based method (MIC/MBC) instead of agar diffusion. Consider using a solvent system known to improve the solubility of alkaloids, such as DMSO, but keep the final concentration low (e.g., <1%) to avoid solvent toxicity.Alkaloids like this compound can be non-polar and diffuse poorly in aqueous agar, leading to false-negative results. Broth dilution methods are less dependent on diffusion.
Inadequate Drug Concentration Increase the concentration of this compound applied to the disk or well.The amount of this compound may be insufficient to inhibit the growth of the microorganism to a visible extent.
Choice of Solvent Ensure the solvent used to dissolve this compound is volatile and evaporates completely from the disk before placing it on the agar. Perform a solvent control to check for any intrinsic antimicrobial activity.Residual solvent can inhibit microbial growth, leading to a false-positive result, or can interfere with this compound's activity.
Bacterial Lawn Density Standardize the inoculum to a 0.5 McFarland standard to ensure a consistent and appropriate density of bacteria on the plate.A lawn that is too dense can overwhelm the antimicrobial agent, while a lawn that is too sparse can lead to inaccurate zone measurements.
Problem 2: High Variability in MIC/MBC Results
Potential Cause Troubleshooting Step Rationale
This compound Precipitation Visually inspect the wells of the microtiter plate for any precipitate before and after incubation. Consider using a co-solvent system or a different solvent to improve solubility.Precipitation of this compound will lead to an inaccurate assessment of the true concentration of the compound in solution and its antimicrobial effect.
Inconsistent Inoculum Preparation Strictly adhere to a standardized protocol for preparing the microbial inoculum, ensuring the turbidity (e.g., 0.5 McFarland standard) is consistent for every experiment.The number of microbial cells at the start of the assay is a critical variable that can significantly alter the MIC value.
Solvent Interference Always include a solvent control (the highest concentration of solvent used in the dilutions) to ensure it does not inhibit microbial growth on its own.Solvents like DMSO can have antimicrobial properties at higher concentrations, which can confound the results.
Endpoint Reading Subjectivity Use a viability indicator dye, such as resazurin or INT (p-iodonitrotetrazolium violet), to get a more objective and colorimetric reading of microbial growth inhibition.Visual determination of turbidity can be subjective, especially with colored or slightly turbid compounds like plant extracts.

Quantitative Data Summary

Table 1: Reported Antimicrobial Activity of this compound

Parameter Concentration Range (µg/ml) Assay Method Reference
Minimum Inhibitory Concentration (MIC)500 - 2000Broth Microdilution[1]
Minimum Bactericidal Concentration (MBC)>2000Broth Microdilution[1]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC and MBC Determination of this compound
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should not exceed 1% to avoid toxicity to the microbes.

  • Preparation of Microbial Inoculum:

    • From a fresh culture plate, pick several colonies of the test microorganism and suspend them in a sterile broth (e.g., Mueller-Hinton Broth - MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/ml.

    • Dilute this standardized suspension to achieve the final desired inoculum concentration in the microtiter plate (typically 5 x 10⁵ CFU/ml).

  • Serial Dilution in Microtiter Plate:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to achieve a range of desired concentrations.

    • Include a positive control well (broth with inoculum, no this compound) and a negative control well (broth only). If a solvent is used, include a solvent control well (broth with inoculum and the highest concentration of the solvent used).

  • Inoculation and Incubation:

    • Add the diluted microbial inoculum to each well (except the negative control).

    • Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Optionally, add a viability indicator dye to aid in the determination of the endpoint.

  • MBC Determination:

    • From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µl) and plate it onto an appropriate agar medium.

    • Incubate the agar plates for 24-48 hours.

    • The MBC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum count.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results This compound This compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate This compound->Serial_Dilution Inoculum Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculation of Plate Inoculum->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 37°C for 18-24h Inoculation->Incubate MIC Determine MIC (No visible growth) Incubate->MIC MBC_Plate Plate from clear wells on Agar MIC->MBC_Plate Subculture MBC Determine MBC (≥99.9% killing) MBC_Plate->MBC Incubate & Count

Caption: Workflow for MIC and MBC Determination of this compound.

confounding_variables cluster_this compound This compound Properties cluster_method Methodological Factors cluster_biological Biological Variables Assay_Outcome Inaccurate/Irreproducible Antimicrobial Assay Results Solubility Poor Solubility Solubility->Assay_Outcome Stability Chemical Stability Stability->Assay_Outcome Purity Purity of Compound Purity->Assay_Outcome Assay_Type Assay Type (e.g., Agar vs. Broth) Assay_Type->Assay_Outcome Solvent Solvent Choice & Concentration Solvent->Assay_Outcome Endpoint Endpoint Determination (Visual vs. Indicator) Endpoint->Assay_Outcome Inoculum Inoculum Size Inoculum->Assay_Outcome Growth_Phase Microbial Growth Phase Growth_Phase->Assay_Outcome Medium Culture Medium Composition Medium->Assay_Outcome hypothetical_moa cluster_targets Hypothesized Intracellular Targets This compound This compound Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Enters Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Division Cell Division Topo_IV->Cell_Division Required for DNA_Replication->Cell_Division Cell_Death Bacterial Cell Death Cell_Division->Cell_Death Failure leads to

References

Technical Support Center: Refining Arborine Dosage for Animal Toxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Arborine is a hypothetical substance used for illustrative purposes in this guide. The data, protocols, and pathways presented are examples and should be adapted based on the specific characteristics of the compound under investigation.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage of novel compounds like this compound for animal toxicity studies.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when determining the first dose of this compound for an in vivo study?

A1: The initial dose selection for a novel compound like this compound should be informed by a combination of in vitro and in silico data. Start by conducting a thorough literature review for compounds with similar structures or mechanisms of action. In vitro cytotoxicity assays on relevant cell lines can help determine a starting concentration range. This data can then be used to estimate an initial dose for a dose range-finding (DRF) study.[1] It is recommended to start with a dose that is a fraction of the in vitro cytotoxic concentration, once converted to an in vivo dose equivalent.

Q2: What is a dose range-finding (DRF) study and why is it important?

A2: A dose range-finding (DRF) study is a preliminary, non-GLP (Good Laboratory Practice) study designed to identify the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect Level (NOAEL) of a new chemical entity.[1][2][3] This study uses a small number of animals and a wide range of doses to establish a dose-response relationship.[1] The results are crucial for selecting appropriate dose levels for subsequent, more comprehensive GLP-compliant toxicity studies, ensuring that the doses are both safe and effective for generating meaningful data.[1][3]

Q3: Which animal model is most appropriate for this compound toxicity studies?

A3: The selection of an appropriate animal model depends on the scientific objectives of the study and the metabolic profile of the test substance.[1] Rodents, such as rats and mice, are commonly used for initial toxicity assessments.[1] The choice should be justified based on factors like the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as the expression of the pharmacological target, if known.[1]

Q4: What are the key differences between acute, sub-acute, and chronic toxicity studies?

A4: Acute, sub-acute, and chronic toxicity studies are differentiated by the duration of exposure to the test substance.

  • Acute toxicity studies investigate the effects of a single, high dose of a substance, with observations typically lasting for 14 days.[4][5][6]

  • Sub-acute (or sub-chronic) toxicity studies involve repeated dosing over a shorter period, usually 28 or 90 days, to determine the effects of repeated exposure.

  • Chronic toxicity studies are long-term studies, often lasting from 6 months to 2 years, designed to assess the cumulative effects and carcinogenic potential of a substance.

Troubleshooting Guides

Issue 1: Unexpected Mortality at Low Doses

Q: We are observing unexpected mortality in the low-dose groups of our this compound study. What could be the cause and how can we troubleshoot this?

A: Unexpected mortality at low doses can be alarming and may be due to several factors. Here's a systematic approach to troubleshooting:

  • Verify Dosing Solution and Formulation:

    • Concentration and Homogeneity: Re-analyze the dosing solution to confirm the concentration and ensure it is homogenous. Improper mixing can lead to "hot spots" of high concentration.

    • Vehicle Effects: The vehicle used to dissolve or suspend this compound could have inherent toxicity. Run a vehicle-only control group to rule this out.

    • Stability: Confirm the stability of the this compound formulation over the dosing period. Degradation could lead to the formation of more toxic byproducts.

  • Review Dosing Procedure:

    • Dosing Volume and Technique: Ensure accurate dosing volumes and proper gavage technique to prevent accidental administration into the lungs or esophageal injury.

    • Animal Stress: Excessive handling or stressful procedures can increase susceptibility to the test compound.

  • Investigate Animal Health Status:

    • Underlying Health Issues: The animals may have pre-existing health conditions. Review the health records from the supplier and consider a more thorough health screening.

    • Environmental Stressors: Check for environmental factors such as temperature fluctuations, noise, or overcrowding that could be stressing the animals.

  • Consider Hypersensitivity: In rare cases, a subset of the animal population may exhibit hypersensitivity to the compound.

A troubleshooting workflow for this issue is provided in the diagram below.

Issue 2: High Variability in Study Endpoints

Q: Our data from the this compound toxicity study shows high variability between animals in the same dose group, particularly in the clinical chemistry and hematology results. How can we reduce this?

A: High variability can mask the true effect of the compound. Here are some strategies to minimize it:

  • Standardize Procedures:

    • Consistent Timing: Ensure that procedures such as blood collection, feeding, and dosing are performed at the same time each day for all animals.

    • Uniform Handling: All technicians should follow the exact same procedures for handling and dosing to minimize stress-induced variations.

  • Control for Environmental Factors:

    • Acclimatization: Ensure animals are properly acclimatized to the facility and procedures before the study begins.

    • Housing Conditions: Standardize housing conditions, including cage density, bedding, light cycles, and temperature.

  • Refine Blood Sampling Technique:

    • Site of Collection: Use a consistent site for blood collection as this can influence some parameters.

    • Hemolysis: Improper collection or handling can cause hemolysis, which significantly affects clinical chemistry results.[7] Ensure proper needle gauge and gentle handling of samples.

    • Anticoagulant: Use the appropriate anticoagulant for the intended analysis and ensure correct blood-to-anticoagulant ratios.[8]

  • Increase Sample Size: If variability is inherent to the animal model or the compound's mechanism of action, increasing the number of animals per group may be necessary to achieve statistical power.

  • Data Analysis: Utilize appropriate statistical methods to account for variability. Consider using blocking designs in your experiment to partition out known sources of variation.

Data Presentation

Table 1: Example of a Dose-Ranging Study for this compound in Rats

Dose Group (mg/kg)Number of AnimalsMortalityClinical Signs Observed
Vehicle Control30/3Normal
5030/3Normal
15031/3Lethargy, piloerection in 2 animals
50033/3Severe lethargy, ataxia, mortality within 24 hours
200033/3Mortality within 4 hours

Table 2: Example of Hematological Parameters in a 28-Day Sub-Acute Study with this compound in Rats (Mean ± SD)

ParameterVehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)This compound (100 mg/kg)
WBC (10³/µL) 8.5 ± 1.28.2 ± 1.56.1 ± 1.14.5 ± 0.9**
RBC (10⁶/µL) 7.2 ± 0.57.1 ± 0.66.9 ± 0.46.5 ± 0.5
Hemoglobin (g/dL) 14.1 ± 1.013.9 ± 1.213.5 ± 0.912.8 ± 0.8*
Platelets (10³/µL) 850 ± 150830 ± 160750 ± 140620 ± 120**

*p < 0.05, **p < 0.01 compared to vehicle control

Table 3: Example of Clinical Chemistry Parameters in a 28-Day Sub-Acute Study with this compound in Rats (Mean ± SD)

ParameterVehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)This compound (100 mg/kg)
ALT (U/L) 35 ± 840 ± 1085 ± 20 150 ± 35
AST (U/L) 60 ± 1265 ± 15110 ± 25 220 ± 40
BUN (mg/dL) 20 ± 422 ± 525 ± 635 ± 8
Creatinine (mg/dL) 0.6 ± 0.10.7 ± 0.20.8 ± 0.21.0 ± 0.3

*p < 0.05, **p < 0.01 compared to vehicle control

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Following OECD Guideline 423)

1. Objective: To determine the acute oral toxicity of this compound in a stepwise procedure.[4][9]

2. Animals: Healthy, young adult female rats (8-12 weeks old), nulliparous and non-pregnant. Animals are randomized into groups of three.[4]

3. Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle and free access to food and water, except for a brief fasting period before dosing.

4. Dosing:

  • Animals are fasted overnight prior to dosing (food, but not water, is withheld).[4]
  • The starting dose is selected from one of the defined levels (e.g., 300 mg/kg) based on available data.
  • This compound is administered as a single oral dose by gavage.[4]

5. Observations:

  • Animals are observed for mortality, clinical signs, and body weight changes for 14 days.
  • Special attention is paid to the first 4 hours after dosing.[10]
  • At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.

6. Stepwise Procedure:

  • If mortality is observed, the next step involves dosing a new group of three animals at a lower dose level.
  • If no mortality is observed, the next step involves dosing a new group of three animals at a higher dose level.
  • The procedure continues until a stopping criterion is met (e.g., mortality at a certain dose level or no mortality at the highest dose level).

Protocol 2: Sub-Acute (28-Day) Oral Toxicity Study

1. Objective: To evaluate the toxicity of this compound following repeated oral administration for 28 days.

2. Animals: Healthy young adult rats (equal numbers of males and females) are randomized into treatment groups (typically a vehicle control and three dose levels of this compound).

3. Dosing: this compound is administered daily by oral gavage for 28 consecutive days.

4. Observations:

  • Clinical Signs: Observed daily.
  • Body Weight and Food Consumption: Recorded weekly.
  • Ophthalmology: Examined prior to the study and at termination.
  • Hematology and Clinical Chemistry: Blood samples are collected at termination.
  • Urinalysis: Conducted during the final week of the study.

5. Pathology:

  • At the end of the 28-day period, all animals are euthanized.
  • A full necropsy is performed, and organ weights are recorded.
  • A comprehensive set of tissues is collected and preserved for histopathological examination.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor G-Protein Coupled Receptor G_Protein G-Protein Activation Receptor->G_Protein This compound This compound This compound->Receptor Binds AC Adenylyl Cyclase (Inhibited) G_Protein->AC cAMP Decreased cAMP AC->cAMP PKA PKA Inactivation cAMP->PKA CREB CREB Phosphorylation (Reduced) PKA->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

A hypothetical signaling pathway for this compound-induced toxicity.

Experimental_Workflow start Start: Dose Range-Finding Study dose1 Administer Dose Level 1 (e.g., 50 mg/kg) to Group 1 (n=3) start->dose1 obs1 Observe for 14 days (Mortality, Clinical Signs) dose1->obs1 decision1 Mortality? obs1->decision1 dose2_high Administer Higher Dose (e.g., 150 mg/kg) to Group 2 (n=3) decision1->dose2_high No dose2_low Administer Lower Dose to Group 2 (n=3) decision1->dose2_low Yes obs2 Observe for 14 days dose2_high->obs2 dose2_low->obs2 decision2 Mortality? obs2->decision2 mtd_noael Estimate MTD and NOAEL decision2->mtd_noael stop End of DRF Study mtd_noael->stop

Workflow for a dose range-finding (DRF) study.

Troubleshooting_Mortality start Unexpected Mortality at Low Dose check_formulation Verify Dosing Formulation (Concentration, Homogeneity, Stability) start->check_formulation formulation_ok Formulation OK? check_formulation->formulation_ok re_formulate Action: Re-formulate and re-analyze dose solution formulation_ok->re_formulate No check_procedure Review Dosing Procedure (Technique, Volume, Stress) formulation_ok->check_procedure Yes procedure_ok Procedure Correct? check_procedure->procedure_ok retrain_staff Action: Retrain staff on proper dosing techniques procedure_ok->retrain_staff No check_animals Investigate Animal Health (Health records, Environment) procedure_ok->check_animals Yes animals_ok Animals Healthy? check_animals->animals_ok consult_vet Action: Consult with veterinarian; review environmental conditions animals_ok->consult_vet No consider_hypothesis Consider alternative hypotheses: - Vehicle Toxicity - Hypersensitivity animals_ok->consider_hypothesis Yes

Troubleshooting decision tree for unexpected mortality.

References

Technical Support Center: Enhancing the Resolution of Arborine in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of Arborine in NMR spectroscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can its NMR spectrum be challenging to resolve?

A1: this compound is a quinazolinone alkaloid with the chemical structure 2-benzyl-1-methylquinazolin-4-one and a molecular formula of C₁₆H₁₄N₂O.[1] Its NMR spectrum can present resolution challenges due to several factors inherent to its structure:

  • Aromatic Protons: this compound contains two aromatic rings, a quinazolinone system and a benzyl group. The protons on these rings resonate in a narrow chemical shift range (typically 7-8.5 ppm), leading to significant signal overlap.

  • Complex Spin Systems: The coupling between adjacent aromatic protons can create complex multiplets that are difficult to interpret at lower magnetic field strengths.

  • Rotational Isomers (Rotamers): Depending on the solvent and temperature, restricted rotation around single bonds might lead to the presence of rotamers, which can cause peak broadening or the appearance of multiple sets of signals for the same proton.[2]

Q2: What are the most critical initial steps to ensure good resolution in my this compound NMR experiment?

A2: Meticulous sample preparation is the foundation for a high-resolution NMR spectrum.[3] Key considerations include:

  • High Purity: Ensure your this compound sample is free from paramagnetic impurities (e.g., metal ions) and other contaminants, as these can cause significant line broadening.[3]

  • Appropriate Solvent: The choice of deuterated solvent is crucial. Solvents can induce changes in chemical shifts ("solvent effects"), which can be used to resolve overlapping signals. For instance, spectra recorded in benzene-d₆ often show different dispersion compared to those in chloroform-d₃.[2]

  • Optimal Concentration: The sample concentration needs to be optimized. While a higher concentration can improve the signal-to-noise ratio, excessively concentrated samples can lead to broad peaks due to increased viscosity and intermolecular interactions.[4]

  • Quality NMR Tubes: Use high-quality, clean, and dry NMR tubes to ensure a homogeneous magnetic field across the sample.[4]

Q3: Can changing the NMR spectrometer's parameters improve the resolution for this compound?

A3: Yes, optimizing acquisition parameters is a critical step:

  • Higher Magnetic Field: Using a spectrometer with a higher magnetic field strength (e.g., 600 MHz or above) will increase the chemical shift dispersion, spreading out the signals and reducing overlap.

  • Shimming: Careful and patient shimming of the magnetic field is essential to minimize field inhomogeneities, which are a primary cause of broad spectral lines.[2]

  • Temperature Variation: Acquiring spectra at different temperatures can help to identify and potentially coalesce signals from conformational isomers or rotamers, leading to sharper peaks.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your NMR experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Overlapping Aromatic Signals The nine aromatic protons of this compound resonate in a crowded region of the ¹H NMR spectrum.1. Change the Solvent: Utilize the solvent effect to induce differential chemical shifts. For example, compare spectra in CDCl₃ and Benzene-d₆.[2]2. Increase Magnetic Field Strength: If available, use a higher field NMR spectrometer to improve signal dispersion.3. 2D NMR Experiments: Employ 2D NMR techniques like COSY, TOCSY, HSQC, and HMBC to resolve individual proton and carbon signals based on their correlations.[5]
Broad Peaks Throughout the Spectrum 1. Poor shimming.2. Sample is too concentrated.3. Presence of paramagnetic impurities.4. Presence of unresolved couplings or chemical exchange.1. Re-shim the Spectrometer: Perform careful manual shimming or use automated shimming routines.2. Dilute the Sample: Prepare a new, more dilute sample.3. Purify the Sample: If paramagnetic impurities are suspected, purify the sample again. Adding a chelating agent like EDTA can sometimes help.4. Variable Temperature NMR: Acquire spectra at different temperatures to see if the peaks sharpen.
Low Signal-to-Noise Ratio 1. Sample is too dilute.2. Insufficient number of scans.1. Increase Concentration: Prepare a more concentrated sample, being mindful of the risk of peak broadening.2. Increase the Number of Scans: Acquire more scans to improve the signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.
Unidentified Peaks in the Spectrum 1. Solvent impurities (e.g., water, residual non-deuterated solvent).2. Contaminants from glassware (e.g., acetone).3. Sample degradation.1. Check Solvent Purity: Use fresh, high-quality deuterated solvents.2. Proper Glassware Cleaning: Ensure NMR tubes and other glassware are thoroughly cleaned and dried.[2]3. Re-purify Sample: If degradation is suspected, purify the sample again and store it appropriately.

Experimental Protocols

Protocol 1: Standard ¹H NMR of this compound
  • Sample Preparation:

    • Weigh 5-10 mg of purified this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Benzene-d₆) in a clean vial.

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[4]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition:

    • Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

Protocol 2: 2D COSY Experiment to Resolve Aromatic Proton Couplings
  • Sample Preparation: Prepare the this compound sample as described in Protocol 1. A slightly more concentrated sample may be beneficial.

  • Spectrometer Setup: Lock and shim the spectrometer as for a 1D experiment.

  • Acquisition:

    • Select a 2D COSY pulse sequence (e.g., cosygpqf on a Bruker spectrometer).

    • Set the spectral width to encompass all proton signals.

    • Acquire the 2D data with a suitable number of increments in the indirect dimension (e.g., 256-512) and scans per increment (e.g., 2-8).

  • Processing and Analysis:

    • Process the 2D data using a sine-squared window function in both dimensions.

    • Perform Fourier transformation, phasing, and baseline correction.

    • Analyze the cross-peaks in the COSY spectrum to identify J-coupled protons, which will help in assigning the aromatic spin systems.

Predicted NMR Data for this compound

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. This data can be used as a reference for signal assignment and to identify regions of potential spectral overlap.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃~3.7~34
C-CH₂-Ph~4.3~45
Aromatic CH7.2 - 8.3115 - 148
Quaternary C (Aromatic)-121 - 162
C=O-~164
C=N-~155

Note: These are predicted values and may differ from experimental results.

Visualizations

Experimental Workflow for Enhancing this compound NMR Resolution

workflow Workflow for this compound NMR Resolution Enhancement cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_eval Resolution Evaluation cluster_advanced Advanced Techniques A High Purity this compound B Select Deuterated Solvent (e.g., CDCl3, Benzene-d6) A->B C Optimize Concentration (5-10 mg in 0.6 mL) B->C D Filter into High-Quality NMR Tube C->D E Use High-Field Spectrometer (>500 MHz) D->E F Lock and Shim E->F G Acquire 1D ¹H Spectrum F->G H Resolution Adequate? G->H I Variable Temperature NMR H->I No L Final Spectrum H->L Yes J 2D NMR (COSY, HSQC, HMBC) I->J K Solvent Titration J->K K->G

Caption: A flowchart illustrating the systematic approach to obtaining a high-resolution NMR spectrum of this compound.

Logical Relationship of 2D NMR Experiments for this compound Structure Elucidation

logical_relationship 2D NMR for this compound Structure Elucidation A 1D ¹H NMR (Initial Assessment) B COSY (¹H-¹H Couplings) A->B Resolve Overlapping Multiplets C HSQC (¹H-¹³C One-Bond Correlations) A->C Assign Protonated Carbons D HMBC (¹H-¹³C Long-Range Correlations) B->D Connect Spin Systems E NOESY (Through-Space ¹H-¹H Correlations) B->E Determine Stereochemistry/ Conformation C->D F Complete Structure Assignment D->F Assemble Carbon Skeleton E->F

Caption: A diagram showing the interplay of different 2D NMR experiments for the complete structural assignment of this compound.

References

Validation & Comparative

Arborine vs. Standard Antibiotics: A Comparative Analysis of Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. This guide provides a comparative analysis of Arborine, a naturally occurring quinazolin-4-one alkaloid, against standard antibiotics, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential. This document summarizes available experimental data, details methodologies for key antimicrobial assays, and visualizes relevant biological pathways and experimental workflows.

Data Presentation: this compound in Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound compared to two widely used standard antibiotics, Ciprofloxacin and Penicillin, against common pathogenic bacteria, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). It is important to note that the presented data for this compound and the standard antibiotics have been compiled from separate studies and are intended for comparative reference.

Antimicrobial Agent Bacterial Strain Minimum Inhibitory Concentration (MIC) in µg/mL
This compound Staphylococcus aureus500[1]
Escherichia coli500[1]
Ciprofloxacin Staphylococcus aureus (Methicillin-susceptible)0.25 - 1[2][3]
Staphylococcus aureus (Methicillin-resistant)0.25 - >64[1][4]
Escherichia coli≤0.06 - >32[5][6][7]
Penicillin Staphylococcus aureus (Penicillin-susceptible)≤0.125[8][9]
Staphylococcus aureus (Penicillin-resistant)>0.125[10][11]
Escherichia coliGenerally intrinsically resistant[12][13]

Note: The efficacy of antibiotics can vary significantly based on the bacterial strain and the presence of resistance mechanisms.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data. These protocols are based on established standards to ensure reproducibility and accuracy.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antibiotic efficacy. The broth microdilution method is a standardized and widely used technique for its determination.[14][15][16][17]

Procedure:

  • Preparation of Antimicrobial Agent Stock Solutions: A stock solution of the antimicrobial agent (e.g., this compound, Ciprofloxacin, Penicillin) is prepared at a known high concentration in a suitable solvent.

  • Serial Dilutions: A series of two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a liquid growth medium, such as Mueller-Hinton Broth (MHB). This creates a gradient of decreasing antimicrobial concentrations.

  • Inoculum Preparation: The bacterial strain to be tested is cultured overnight and then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible bacterial growth (turbidity) is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[18][19] It provides insight into the bactericidal (killing) versus bacteriostatic (inhibitory) nature of the compound.

Procedure:

  • Perform MIC Assay: An MIC assay is performed as described above.

  • Subculturing: Following incubation of the MIC plate, a small aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.

  • Plating: The aliquot is plated onto an agar medium (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving bacteria.

  • Determining the MBC: The MBC is the lowest concentration of the antimicrobial agent from the original MIC assay that results in no bacterial growth on the agar plate, indicating a 99.9% reduction in the initial inoculum.

Bacterial Time-Kill Curve Assay

The time-kill curve assay provides a dynamic view of the antimicrobial effect over time.[20][21][22][23] It helps to characterize the rate and extent of bacterial killing.

Procedure:

  • Preparation: Cultures of the test bacterium are grown to a specific logarithmic phase.

  • Exposure: The bacterial culture is then exposed to the antimicrobial agent at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). A control culture with no antimicrobial agent is also included.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are drawn from each culture.

  • Viable Cell Count: The number of viable bacteria in each aliquot is determined by performing serial dilutions and plating on agar plates. The resulting colonies are counted after incubation.

  • Data Analysis: The results are plotted as the logarithm of CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.

Mandatory Visualizations

Signaling Pathway

This compound is a quinazolin-4-one alkaloid. Due to structural similarities, it is presumed to share a mechanism of action with quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV.[24][25][26][27][28] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

G cluster_bacterium Bacterial Cell This compound This compound (Quinazolin-4-one) DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibition DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables DS_Breaks Double-Strand DNA Breaks DNA_Replication->DS_Breaks Leads to (when inhibited) Cell_Death Cell Death DS_Breaks->Cell_Death G cluster_workflow Comparative Antimicrobial Testing Workflow Start Start Prep Prepare Bacterial Cultures (e.g., S. aureus, E. coli) Start->Prep MIC_Test Minimum Inhibitory Concentration (MIC) Assay Prep->MIC_Test MBC_Test Minimum Bactericidal Concentration (MBC) Assay MIC_Test->MBC_Test Time_Kill Time-Kill Curve Assay MIC_Test->Time_Kill Data_Analysis Data Analysis and Comparison MBC_Test->Data_Analysis Time_Kill->Data_Analysis End End Data_Analysis->End

References

Validating the In Vitro Promise of Arborine: A Comparative Guide for In Vivo Antibacterial Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a validated in vivo therapeutic is fraught with challenges. This guide provides a comprehensive comparison of the in vitro antibacterial activity of Arborine, a quinazolinone alkaloid, and explores the critical need for in vivo validation. We present available data, detailed experimental protocols, and a comparative analysis with other quinazolinone-based antibacterial agents to inform the next steps in the research and development of this potential therapeutic.

This compound, a quinazolin-4-one alkaloid isolated from the plant Glycosmis pentaphylla, has demonstrated noteworthy antibacterial properties in laboratory settings.[1][2] As the threat of antimicrobial resistance continues to grow, natural products like this compound are a crucial area of investigation for novel therapeutic agents. This guide synthesizes the current knowledge on this compound's antibacterial activity, outlines the necessary experimental frameworks for its in vivo validation, and compares its potential with other compounds in its class.

In Vitro Antibacterial Activity of this compound

Initial studies have established the antibacterial potential of this compound against a range of pathogens. A key study determined the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound, providing a quantitative measure of its efficacy.

MicroorganismThis compound MIC (µg/mL)This compound MBC (µg/mL)Reference
Staphylococcus aureus500 - 2000>2000[3]
Escherichia coli500 - 2000>2000[3]
Candida albicans500 - 2000>2000[3]
Multidrug-Resistant S. aureusSignificant effectSignificant effect[1]

Note: Specific MIC and MBC values for multidrug-resistant S. aureus were noted as being low in the study but were not explicitly quantified in the available abstract.

The ethyl acetate extract of Glycosmis pentaphylla, the plant source of this compound, has also shown promising antibacterial activity, with a reported MIC of 20 mg/mL against S. aureus.[4] This suggests that this compound is a key contributor to the plant's antimicrobial properties.

The Crucial Step: In Vivo Validation

In the absence of direct in vivo data for this compound, researchers can draw preliminary insights from studies on extracts of Glycosmis pentaphylla and other quinazolinone alkaloids. However, it is imperative to conduct dedicated in vivo studies on the purified compound to determine its pharmacokinetic and pharmacodynamic properties, establish effective dosages, and assess its safety profile.

Experimental Protocols

To facilitate further research, this section outlines the detailed methodologies for key experiments required to validate the in vivo antibacterial activity of this compound.

In Vitro Antibacterial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a panel of clinically relevant bacteria.

Methodology: Broth Microdilution Method

  • Bacterial Strain Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) to a concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).

  • Serial Dilution of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of this compound in a 96-well microtiter plate containing MHB to achieve a range of concentrations.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, subculture 10 µL from each well showing no visible growth onto Mueller-Hinton Agar (MHA) plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vivo Murine Systemic Infection Model

Objective: To evaluate the in vivo efficacy of this compound in treating a systemic bacterial infection in a mouse model.

Methodology:

  • Animal Model: Use specific pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.

  • Infection: Induce a systemic infection by intraperitoneal (i.p.) or intravenous (i.v.) injection of a lethal or sub-lethal dose of a pathogenic bacterium (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).

  • Treatment: Administer this compound at various doses via a suitable route (e.g., i.p., i.v., or oral) at specific time points post-infection. Include a vehicle control group and a positive control group treated with a standard antibiotic (e.g., vancomycin for MRSA).

  • Monitoring: Monitor the mice for survival, clinical signs of illness (e.g., weight loss, lethargy), and bacterial burden in target organs (e.g., spleen, liver, kidneys) at the end of the experiment.

  • Data Analysis: Analyze survival curves using Kaplan-Meier analysis and compare bacterial loads between treatment groups.

Acute Oral Toxicity Study (LD50)

Objective: To determine the acute oral toxicity of this compound and estimate its median lethal dose (LD50).

Methodology (Up-and-Down Procedure - OECD Guideline 425):

  • Animal Model: Use a small number of female rats or mice.

  • Dosing: Administer a single oral dose of this compound to one animal. The initial dose is selected based on available in vitro data and information on related compounds.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: Based on the outcome for the first animal, the dose for the next animal is increased or decreased by a fixed factor. This sequential process continues until the criteria for stopping are met.

  • LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the outcomes of the sequentially dosed animals.

Comparative Analysis with Other Quinazolinone Antibacterials

The quinazolinone scaffold is a well-established pharmacophore with a broad range of biological activities, including antibacterial effects.[2][3][5][6] Several synthetic quinazolinone derivatives have been developed and exhibit potent antibacterial activity, offering a benchmark for evaluating this compound's potential.

CompoundTarget BacteriaReported In Vitro Activity (MIC)In Vivo Data Availability
This compound S. aureus, E. coli, C. albicans, MRSA500-2000 µg/mL; "Significant effect" on MRSA[1][3]Not available for the isolated compound
Synthetic Quinazolinone 1 Gram-positive bacteria (B. subtilis, S. aureus)32-64 µg/mL[3]Some derivatives have undergone in vivo testing[3]
Synthetic Quinazolinone 2 Gram-negative bacteria (P. aeruginosa)"Acceptable activities"[3]Limited publicly available data
Fluoroquinolones (related class) Broad-spectrumGenerally <1 µg/mLExtensive in vivo and clinical data available

This comparison highlights that while this compound's in vitro activity is promising, particularly against resistant strains, its potency may be lower than some synthetic derivatives. However, natural products often possess unique mechanisms of action and favorable safety profiles that warrant further investigation.

Visualizing the Path Forward: Experimental Workflows and Signaling Pathways

To provide a clear visual representation of the research process and potential mechanisms of action, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Isolation_Purification Isolation & Purification of this compound from Glycosmis pentaphylla MIC_MBC_Testing MIC & MBC Determination (Broth Microdilution) Isolation_Purification->MIC_MBC_Testing Characterized Compound Mechanism_of_Action Mechanism of Action Studies (e.g., DNA gyrase inhibition) MIC_MBC_Testing->Mechanism_of_Action Active Compound Toxicity_Studies Toxicity Studies (Acute - LD50) MIC_MBC_Testing->Toxicity_Studies Promising In Vitro Activity Efficacy_Models Efficacy Models (Murine Infection) Toxicity_Studies->Efficacy_Models Safe Dose Range Pharmacokinetics Pharmacokinetics (ADME) Efficacy_Models->Pharmacokinetics Effective Compound Final_Assessment Overall Assessment & Lead Optimization Pharmacokinetics->Final_Assessment

Caption: Experimental workflow for validating this compound's antibacterial activity.

Signaling_Pathway cluster_bacterium Bacterial Cell This compound This compound (Quinazolinone) DNA_Gyrase DNA Gyrase/ Topoisomerase IV This compound->DNA_Gyrase Inhibition Cell_Wall Cell Wall Synthesis DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks Protein_Synthesis Protein Synthesis Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Leads to

Caption: Postulated mechanism of action for quinazolinone antibacterials.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new antibacterial agents. Its in vitro activity, particularly against drug-resistant bacteria, underscores its potential. However, the current lack of in vivo data is a significant hurdle that must be overcome.

The experimental protocols and comparative data presented in this guide are intended to provide a roadmap for future research. A systematic in vivo evaluation of this compound's efficacy and safety is the critical next step. Should in vivo studies validate its in vitro promise, this compound could become a valuable addition to the arsenal against bacterial infections, offering a naturally derived alternative in the fight against antimicrobial resistance. The scientific community is encouraged to pursue these investigations to fully elucidate the therapeutic potential of this intriguing natural compound.

References

Unraveling Arborine's Enigmatic Mechanism: A Comparative Guide to Cross-Validation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Arborine's potential mechanisms of action with the well-characterized compound, Berberine. This document outlines detailed experimental protocols for cross-validating this compound's biological activities and presents available data to benchmark its performance.

This compound, a quinazolin-4-one alkaloid isolated from plants such as Glycosmis pentaphylla, has demonstrated promising antimicrobial and anticancer properties. However, its precise molecular mechanisms remain largely unelucidated. Based on its structural similarity to other bioactive compounds, two primary mechanisms are hypothesized: inhibition of bacterial DNA gyrase and topoisomerase, akin to quinolone antibiotics, and modulation of signaling pathways implicated in cancer, such as tyrosine kinase signaling.

This guide explores these potential mechanisms and provides a framework for their experimental validation. By comparing this compound with Berberine, a natural compound with extensively studied and clinically relevant multitarget effects, we aim to offer a clear perspective on the necessary steps to comprehensively characterize this compound's therapeutic potential.

Comparative Analysis of Bioactive Compounds

To contextualize the potential of this compound, it is compared with Berberine, an isoquinoline alkaloid with a long history of use in traditional medicine and significant clinical research. This comparison highlights the multifaceted nature of natural compounds and the rigorous validation required to establish their mechanisms of action.

FeatureThis compoundBerberine
Chemical Class Quinazolin-4-one AlkaloidIsoquinoline Alkaloid
Reported Activities Antimicrobial, Anticancer (presumed)Antimicrobial, Anticancer, Antidiabetic, Anti-inflammatory, Cardioprotective
Antimicrobial MOA Hypothesized to be similar to quinolones (DNA gyrase/topoisomerase inhibition)Inhibition of bacterial cell division, disruption of cell membrane integrity
Anticancer MOA Hypothesized to involve tyrosine kinase inhibitionInduction of apoptosis, cell cycle arrest, inhibition of angiogenesis, modulation of multiple signaling pathways (e.g., MAPK, PI3K/Akt)
Clinical Trials No known clinical trialsNumerous clinical trials for various conditions, including metabolic syndrome and cancer

Cross-Validation of this compound's Antimicrobial Mechanism of Action

The structural resemblance of this compound to 4-quinolone antimicrobial agents suggests a similar mechanism of action involving the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] Cross-validation of this hypothesis requires a multi-pronged approach using biochemical and cellular assays.

Experimental Protocols

1. DNA Gyrase Supercoiling Inhibition Assay

  • Objective: To determine if this compound can inhibit the supercoiling activity of bacterial DNA gyrase.

  • Methodology:

    • Reaction mixtures are prepared containing purified bacterial DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, and an appropriate assay buffer.

    • This compound, at varying concentrations, is added to the reaction mixtures. A known DNA gyrase inhibitor (e.g., ciprofloxacin) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

    • The reactions are incubated at 37°C to allow for the supercoiling reaction to proceed.

    • The reaction is stopped, and the different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

    • The gel is stained with a fluorescent dye (e.g., ethidium bromide) and visualized. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the vehicle control.

    • The concentration of this compound that inhibits 50% of the supercoiling activity (IC50) is calculated.

2. Topoisomerase IV Decatenation Assay

  • Objective: To assess the inhibitory effect of this compound on the decatenation activity of bacterial topoisomerase IV.

  • Methodology:

    • Reaction mixtures are prepared with purified topoisomerase IV, catenated kinetoplast DNA (kDNA), ATP, and assay buffer.

    • This compound is added at a range of concentrations, alongside positive (e.g., a known topoisomerase IV inhibitor) and vehicle controls.

    • The reactions are incubated at 37°C, allowing the enzyme to decatenate the kDNA into minicircles.

    • The reaction is terminated, and the DNA is separated by agarose gel electrophoresis.

    • Decatenated minicircles migrate faster than the catenated network. Inhibition is quantified by the reduction in the release of minicircles.

    • The IC50 value for the inhibition of decatenation is determined.

Hypothetical Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothesized mechanism of action and the workflow for its validation.

antimicrobial_moa cluster_drug Drug Action cluster_target Bacterial Target cluster_process Cellular Process This compound This compound Gyrase DNA Gyrase This compound->Gyrase Inhibition TopoIV Topoisomerase IV This compound->TopoIV Inhibition Replication DNA Replication & Transcription CellDeath Bacterial Cell Death Replication->CellDeath Disruption leads to

Figure 1. Hypothesized antimicrobial mechanism of this compound.

experimental_workflow_antimicrobial start Start: Test this compound's Antimicrobial Activity protocol1 DNA Gyrase Supercoiling Inhibition Assay start->protocol1 protocol2 Topoisomerase IV Decatenation Assay start->protocol2 data_analysis Data Analysis: Determine IC50 values protocol1->data_analysis protocol2->data_analysis conclusion Conclusion: Validate Mechanism data_analysis->conclusion

Figure 2. Workflow for cross-validating this compound's antimicrobial MOA.

Cross-Validation of this compound's Anticancer Mechanism of Action

The quinazolinone scaffold is present in many compounds with demonstrated anticancer activity, often through the inhibition of protein tyrosine kinases (PTKs). These enzymes are critical components of signaling pathways that regulate cell proliferation, survival, and migration. It is therefore plausible that this compound exerts its anticancer effects by targeting one or more PTKs.

Experimental Protocols

1. In Vitro Tyrosine Kinase Inhibition Assay

  • Objective: To screen this compound for inhibitory activity against a panel of cancer-related tyrosine kinases.

  • Methodology:

    • A panel of purified recombinant tyrosine kinases (e.g., EGFR, VEGFR, PDGFR) is used.

    • The kinase reactions are set up in a multi-well plate format, containing the kinase, a specific peptide substrate, and ATP in a suitable buffer.

    • This compound is added to the wells at various concentrations. A known inhibitor for each kinase serves as a positive control.

    • The reactions are incubated to allow for substrate phosphorylation.

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

      • ELISA: Using a phosphotyrosine-specific antibody.

      • Fluorescence Polarization: Using a fluorescently labeled substrate.

      • Luminescent ATP-depletion assay: Measuring the amount of ATP remaining after the kinase reaction.

    • The IC50 values of this compound against each kinase are calculated to determine its potency and selectivity.

2. Cellular Phosphorylation Assay (Western Blot)

  • Objective: To determine if this compound can inhibit the phosphorylation of specific tyrosine kinases and their downstream targets in cancer cells.

  • Methodology:

    • Cancer cell lines known to have activated tyrosine kinase signaling pathways are cultured.

    • The cells are treated with different concentrations of this compound for a specified period.

    • Cells are lysed, and the protein concentration of the lysates is determined.

    • Equal amounts of protein from each treatment group are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for the phosphorylated forms of the target tyrosine kinase (e.g., p-EGFR) and its downstream effectors (e.g., p-Akt, p-ERK).

    • Antibodies against the total protein levels of these targets are used as loading controls.

    • The bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of phosphorylation inhibition.

Hypothesized Signaling Pathway and Experimental Workflow

The diagrams below depict a potential anticancer signaling pathway targeted by this compound and the workflow for its experimental validation.

anticancer_moa cluster_drug Drug Action cluster_pathway Signaling Pathway cluster_response Cellular Response This compound This compound RTK Receptor Tyrosine Kinase (e.g., EGFR) This compound->RTK Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion Apoptosis Apoptosis Proliferation->Apoptosis Inhibition of

Figure 3. Hypothesized anticancer mechanism of this compound.

experimental_workflow_anticancer start Start: Test this compound's Anticancer Activity protocol1 In Vitro Tyrosine Kinase Inhibition Assay start->protocol1 protocol2 Cellular Phosphorylation Assay (Western Blot) start->protocol2 data_analysis Data Analysis: Determine IC50 and Phosphorylation Levels protocol1->data_analysis protocol2->data_analysis conclusion Conclusion: Validate Mechanism data_analysis->conclusion

Figure 4. Workflow for cross-validating this compound's anticancer MOA.

Conclusion

This compound presents an intriguing scaffold for the development of novel antimicrobial and anticancer agents. However, a significant gap exists in the experimental validation of its mechanism of action. The proposed cross-validation strategies, leveraging established biochemical and cellular assays, provide a clear roadmap for elucidating its molecular targets. By systematically applying these techniques and comparing the results with well-characterized compounds like Berberine, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its future clinical development. Further research is imperative to move this compound from a compound of interest to a validated therapeutic lead.

References

Arborine vs. Other Quinazolinone Alkaloids: A Comparative Guide on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of arborine and other prominent quinazolinone alkaloids, specifically rutaecarpine and evodiamine, focusing on their structure-activity relationships in the context of biological activity. While this compound has demonstrated notable antimicrobial properties, its direct anticancer effects remain less characterized compared to the extensively studied rutaecarpine and evodiamine. This document summarizes the available quantitative data, outlines experimental methodologies, and visualizes key signaling pathways to facilitate further research and drug development.

Structural Comparison

This compound, rutaecarpine, and evodiamine share a common quinazolinone core, a heterocyclic chemical structure. However, their substitutions and the complexity of their overall structures differ significantly, leading to distinct biological activities.

  • This compound (1-methyl-2-benzyl-4(1H)-quinazolinone): Possesses a relatively simple structure with a methyl group at position 1 and a benzyl group at position 2 of the quinazolinone ring.

  • Rutaecarpine: Features a more complex pentacyclic structure, an indolopyridoquinazolinone alkaloid.

  • Evodiamine: Also a pentacyclic indolopyridoquinazolinone alkaloid, structurally similar to rutaecarpine.

Comparative Biological Activity

A direct comparison of the anticancer activity of this compound with rutaecarpine and evodiamine is challenging due to the limited publicly available data on this compound's cytotoxicity against cancer cell lines. The primary biological activity reported for this compound is antimicrobial, whereas rutaecarpine and evodiamine are well-documented for their potent anticancer effects.

This compound: Antimicrobial Activity

This compound, isolated from Glycosmis pentaphylla, has demonstrated activity against various microbes. While some fractions of G. pentaphylla extracts containing this compound have shown moderate anticancer activity, specific IC50 values for the pure compound are not extensively reported in the available literature. One study on the methanolic extract of G. pentaphylla stems, which contains this compound, reported a potent cytotoxic effect.[1]

CompoundOrganismActivityValue
This compoundVarious microbesMIC500 - 2000 µg/mL[2]
G. pentaphylla stem extract (contains this compound)Brine shrimpLC505.53 µg/mL[1]
Rutaecarpine and Evodiamine: Anticancer Activity

Rutaecarpine and evodiamine have been extensively studied for their cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

CompoundCell LineActivityValueReference
Rutaecarpine MCF-7 (Breast Cancer)IC5044.1 µM[3]
HS-578T (Breast Cancer)IC5022.6 µM[3]
Drug-resistant cancer cellsSensitizing Concentration5 and 20 µM[4]
Evodiamine B16-F10 (Melanoma)IC502.4 µM[5]
LLC (Lewis Lung Carcinoma)IC504.8 µM[5]
U2OS (Osteosarcoma)IC506 µM[6]
MDA-MB-231 (Breast Cancer)IC50 (24h)17.48 µg/mL[7]
MCF-7 (Breast Cancer)IC50 (24h)20.98 µg/mL[7]

Structure-Activity Relationship (SAR) Insights

The differences in the chemical structures of these alkaloids directly influence their biological activities.

  • The simpler, less rigid structure of This compound may contribute to its observed antimicrobial activity, potentially through different mechanisms than the anticancer effects of the more complex alkaloids.

  • The pentacyclic systems of rutaecarpine and evodiamine provide a rigid scaffold that is crucial for their interaction with various protein targets involved in cancer progression. For instance, the methyl group at the N-14 position in evodiamine has been suggested to be a key factor in its interaction with the aryl hydrocarbon receptor (AHR), with rutaecarpine being more efficient in activating AHR.[8]

Experimental Protocols

The following is a generalized protocol for a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common method used to assess cell viability and cytotoxicity.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound, Rutaecarpine, Evodiamine) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent alone).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways

Rutaecarpine and evodiamine exert their anticancer effects by modulating distinct signaling pathways. The specific pathways affected by this compound in cancer cells are not yet well-elucidated.

Rutaecarpine and the Wnt/β-catenin Signaling Pathway

Rutaecarpine has been shown to suppress the Wnt/β-catenin signaling pathway, which is often aberrantly activated in colorectal cancer. This suppression leads to decreased proliferation and induction of apoptosis in cancer cells.

Wnt_signaling Rutaecarpine Rutaecarpine DestructionComplex Destruction Complex (Axin, APC, GSK3β) Rutaecarpine->DestructionComplex Inhibits (indirectly) Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dvl Dvl Frizzled->Dvl LRP LRP5/6 LRP->Dvl Dvl->DestructionComplex Inhibits beta_catenin_cyto β-catenin (Cytoplasm) DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocates Proteasome Proteasomal Degradation beta_catenin_cyto->Proteasome TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Activates TargetGenes Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Promotes Transcription Proliferation Cell Proliferation & Survival TargetGenes->Proliferation

Caption: Rutaecarpine's inhibitory effect on the Wnt/β-catenin pathway.

Evodiamine and the Raf/MEK/ERK Signaling Pathway

Evodiamine has been reported to induce apoptosis and cell cycle arrest in various cancer cells by inhibiting the Raf/MEK/ERK signaling pathway, a critical pathway for cell proliferation and survival.[6]

Raf_MEK_ERK_pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylates Evodiamine Evodiamine Evodiamine->Raf Inhibits CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation Promotes

Caption: Evodiamine's inhibition of the Raf/MEK/ERK signaling cascade.

Conclusion and Future Directions

While this compound exhibits promising antimicrobial activity, its potential as an anticancer agent requires further investigation. The lack of comprehensive cytotoxicity data for this compound presents a significant gap in the structure-activity relationship landscape of quinazolinone alkaloids. Future studies should focus on:

  • Systematic evaluation of this compound's cytotoxicity against a broad panel of cancer cell lines to determine its IC50 values.

  • Investigation of the mechanism of action of this compound in cancer cells, including its effects on key signaling pathways.

  • Synthesis and biological evaluation of this compound derivatives to explore how structural modifications impact its biological activity profile, potentially enhancing its anticancer potency or antimicrobial spectrum.

In contrast, rutaecarpine and evodiamine have well-established anticancer properties with defined mechanisms of action, making them valuable lead compounds in drug discovery. A deeper understanding of the structural features that differentiate the biological activities of these quinazolinone alkaloids will be instrumental in the rational design of novel and more effective therapeutic agents.

References

Validating Arborine's Target Binding Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of Arborine, a quinazolin-4-one alkaloid, focusing on the validation of its target binding specificity. Designed for researchers, scientists, and drug development professionals, this document summarizes available experimental data, compares this compound's performance with relevant alternatives, and details the experimental protocols used for these assessments.

Executive Summary

This compound has demonstrated a range of biological activities, including anticancer, antimicrobial, and antimalarial effects. It is often described as a "multitarget" agent, suggesting it may interact with several cellular components to exert its effects. This guide delves into the specificity of this compound's interactions by comparing its potency with established drugs in similar therapeutic areas. While direct, high-affinity protein targets of this compound are still under investigation, this analysis of its cellular effects provides a crucial baseline for understanding its mechanism of action and potential for further development.

Comparative Analysis of this compound's Biological Activity

To contextualize the efficacy of this compound, its inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) are compared against standard therapeutic agents in cancer, malaria, and microbiology.

Anticancer Activity

This compound has been evaluated against several human cancer cell lines. The following table compares its 50% growth inhibition (GI50) values with those of established anticancer drugs, including EGFR inhibitors (Gefitinib, Erlotinib) and a conventional chemotherapeutic agent (Doxorubicin).

CompoundCell LineGI50/IC50 (µM)
This compound COLO-205 (Colon)< 0.04
OVCAR-3 (Ovarian)< 0.04
T-47D (Breast)< 0.04
Gefitinib H3255 (Lung)0.003[1]
PC-9 (Lung)0.077[1]
A549 (Lung)> 20[2]
Erlotinib HCC827 (Lung)0.004[3]
NCI-H3255 (Lung)0.04[3]
T-47D (Breast)9.803[4]
Doxorubicin T-47D (Breast)0.25[5]
OVCAR-3 (Ovarian)2.12 (48h)[6]
HT-29 (Colon)8.6 (48h)[7]
Antimalarial Activity

This compound's activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum is a key indicator of its potential as an antimalarial agent.

CompoundP. falciparum StrainIC50 (µM)
This compound HB3 (Chloroquine-sensitive)3.85
K1 (Chloroquine-resistant)9.34
Chloroquine HB3 (Chloroquine-sensitive)0.0168[8]
K1 (Chloroquine-resistant)0.155[8]
Antimicrobial Activity

The minimum inhibitory concentration (MIC) of this compound has been determined for several common pathogens and is compared here with standard-of-care antibiotics.

CompoundOrganismMIC (µg/mL)
This compound Staphylococcus aureus500
Escherichia coli2000
Candida albicans> 2000
Ciprofloxacin Staphylococcus aureus0.25 - 0.6[9][10]
Escherichia coli0.013[9]
Amphotericin B Candida albicans0.06 - 1.0[11]

Experimental Protocols

The following are generalized protocols for the key assays used to generate the comparative data in this guide. Specific parameters may vary between individual studies.

Cell Viability Assay (MTT Assay) for Anticancer Activity
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, Doxorubicin) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined from the dose-response curve.

In Vitro Antimalarial Assay (SYBR Green I-based Assay)
  • Parasite Culture: P. falciparum strains are cultured in human erythrocytes in a 96-well plate.

  • Compound Addition: The cultured parasites are exposed to serial dilutions of the test compounds.

  • Incubation: The plates are incubated for 72 hours under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with parasitic DNA.

  • Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader.

  • IC50 Determination: The IC50 values are calculated by analyzing the fluorescence data against the compound concentrations.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
  • Preparation of Inoculum: A standardized suspension of the microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizing this compound's Context in Drug Discovery

The following diagrams illustrate key concepts and workflows relevant to the validation of this compound's target binding specificity.

G cluster_this compound This compound cluster_activities Reported Biological Activities cluster_mechanisms Proposed Mechanisms of Action This compound This compound (Quinazolin-4-one Alkaloid) Anticancer Anticancer This compound->Anticancer Antimalarial Antimalarial This compound->Antimalarial Antimicrobial Antimicrobial This compound->Antimicrobial AChE Acetylcholinesterase Inhibition (in silico) This compound->AChE DNA_Topo DNA/Topoisomerase II Interaction Anticancer->DNA_Topo Mito Mitochondrial bc1 Complex Anticancer->Mito Heme Hemozoin Inhibition Antimalarial->Heme Antimalarial->Mito

Figure 1: Conceptual overview of this compound's reported activities and proposed mechanisms.

G cluster_workflow Target Deconvolution & Specificity Validation Workflow Start Multitarget Compound (e.g., this compound) Step1 Broad Target Profiling (e.g., KINOMEscan, Affinity Chromatography) Start->Step1 Step2 Identify High-Affinity Hits Step1->Step2 Step3 Biochemical & Biophysical Validation (SPR, ITC, CETSA) Step2->Step3 Step4 Cellular Target Engagement Assays Step3->Step4 Step5 Define Specificity Profile Step4->Step5 End Validated Target(s) & Off-Target Profile Step5->End

Figure 2: A proposed experimental workflow for elucidating this compound's specific molecular targets.

G cluster_direct Direct Target Binding Assays cluster_cellular Cellular Target Engagement Assays cluster_broad Broad Specificity Profiling This compound This compound SPR Surface Plasmon Resonance (SPR) Measures: k_on, k_off, K_D This compound->SPR ITC Isothermal Titration Calorimetry (ITC) Measures: K_D, ΔH, ΔS This compound->ITC CETSA Cellular Thermal Shift Assay (CETSA) Measures: Target stabilization This compound->CETSA KinomeScan KINOMEscan Measures: Binding to a large panel of kinases This compound->KinomeScan

References

Safety Operating Guide

Navigating the Safe Handling of Arborine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Arborine, a naturally occurring alkaloid, ensuring safe handling practices is paramount. This guide provides essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a secure laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

While comprehensive safety and hazard information for this compound is not extensively documented in all scientific literature, a proactive approach to safety is crucial.[1] The following personal protective equipment is recommended based on general laboratory safety standards for handling chemical compounds. A Safety Data Sheet (SDS) for this compound specifies the necessity of comprehensive personal protection.[2]

Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Protects eyes and face from accidental splashes or aerosol generation.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact with the compound.[2]
Body Protection A laboratory coat or a protective suit.Protects skin and personal clothing from contamination.[2]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling fine powders or if there is a risk of aerosolization.Minimizes inhalation exposure.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for minimizing risk and ensuring the integrity of research.

ArborineHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Receipt and Storage B Review SDS and Safety Protocols A->B Pre-Handling C Don Appropriate PPE B->C D Weighing and Preparation of Solutions C->D Handling E Experimental Procedures D->E F Decontamination of Work Surfaces E->F Post-Handling G Waste Segregation and Labeling F->G H Doffing and Disposal of PPE G->H I Chemical Waste Disposal H->I Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.